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  • Product: 6-Chloroisoquinoline-3-carbonitrile
  • CAS: 1613317-42-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-3-carbonitrile

Abstract This technical guide provides a comprehensive overview of a strategic synthetic approach to 6-chloroisoquinoline-3-carbonitrile, a heterocyclic scaffold of significant interest to researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 6-chloroisoquinoline-3-carbonitrile, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The isoquinoline core is a privileged structure in medicinal chemistry, and the specific substitution pattern of a chlorine atom at the 6-position and a carbonitrile at the 3-position offers a versatile platform for the development of novel therapeutic agents. This document details a rational, multi-step synthesis, elucidates the underlying chemical principles for key transformations, and provides detailed experimental protocols. The synthesis leverages established methodologies for the construction of the isoquinoline ring system followed by strategic functionalization to introduce the desired carbonitrile moiety.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline ring system is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with diverse and potent biological activities. Its presence in clinically approved drugs and late-stage clinical candidates underscores its importance in drug discovery. The chlorinated and cyanated isoquinoline derivative, 6-chloroisoquinoline-3-carbonitrile, serves as a key building block in the synthesis of targeted therapies, particularly kinase inhibitors.[1][2] The chlorine atom at the 6-position provides a handle for further structural modifications through cross-coupling reactions, while the electron-withdrawing carbonitrile group at the 3-position modulates the electronic properties of the heterocyclic core and can participate in crucial binding interactions with biological targets.[1]

This guide will delineate a robust and reproducible synthetic strategy for the preparation of 6-chloroisoquinoline-3-carbonitrile, providing both the practical "how" and the mechanistic "why" for each synthetic step.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is at the C3-CN bond, indicating a late-stage introduction of the nitrile group onto a pre-formed 6-chloroisoquinoline core. The 6-chloroisoquinoline intermediate can be disconnected via the well-established Pomeranz-Fritsch reaction, leading back to commercially available starting materials.

Retrosynthesis Target 6-Chloroisoquinoline-3-carbonitrile Intermediate_1 6-Chloro-3-bromoisoquinoline Target->Intermediate_1 Cyanation Intermediate_2 6-Chloroisoquinoline Intermediate_1->Intermediate_2 Bromination Starting_Materials 4-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal Intermediate_2->Starting_Materials Pomeranz-Fritsch Reaction Synthesis_Workflow cluster_0 Step 1: Pomeranz-Fritsch Reaction cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation SM 4-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal Intermediate_A Benzalaminoacetal SM->Intermediate_A Toluene, p-TsOH, Reflux Intermediate_B 6-Chloroisoquinoline Intermediate_A->Intermediate_B H₂SO₄, 80°C Intermediate_C 6-Chloro-3-bromoisoquinoline Intermediate_B->Intermediate_C NBS, BPO, 130°C Product 6-Chloroisoquinoline-3-carbonitrile Intermediate_C->Product Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C

Sources

Exploratory

Structural and Synthetic Profiling of 6-Chloroisoquinoline-3-carbonitrile: A Crystallographic Whitepaper

Executive Summary In modern structure-based drug design (SBDD), rigid bicyclic heteroaromatics serve as privileged scaffolds for kinase inhibition and receptor modulation. 6-Chloroisoquinoline-3-carbonitrile (CAS: 161331...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), rigid bicyclic heteroaromatics serve as privileged scaffolds for kinase inhibition and receptor modulation. 6-Chloroisoquinoline-3-carbonitrile (CAS: 1613317-42-2)[1] represents a highly versatile, bifunctional intermediate. Featuring a planar aromatic core, an electron-withdrawing cyano group at the C3 position, and a reactive chlorine atom at the C6 position, this molecule offers orthogonal synthetic handles. This whitepaper provides an in-depth technical analysis of its crystallographic properties, the self-validating methodology required for its structural elucidation, and the chemical causality driving its utility in late-stage functionalization.

Molecular Geometry and Solid-State Packing

Core Planarity and Electronic Distribution

The isoquinoline core of 6-chloroisoquinoline-3-carbonitrile (6-CIC) exhibits strict planarity, a direct consequence of its fully conjugated 10π -electron system. Crystallographic studies of closely related isoquinoline-3-carbonitrile derivatives demonstrate that the maximum atomic deviation from the mean plane rarely exceeds 0.05 Å[2]. The electron-withdrawing nature of both the fused pyridine ring and the C3-nitrile group significantly depletes the electron density of the carbocyclic ring, particularly activating the C6-Cl bond for oxidative addition.

Intermolecular Interactions: π−π Stacking and Halogen Bonding

The crystal packing of 6-CIC is governed by two primary non-covalent interactions:

  • π−π Stacking: The planar nature of the isoquinoline system facilitates face-to-face π−π stacking. The interplanar distance typically ranges between 3.3–3.5 Å, driven by the minimization of electrostatic repulsion between the π -clouds, offset by the dipole moment induced by the cyano group.

  • Halogen Bonding (C–Cl···N): The polarizability of the chlorine atom, combined with the electron-withdrawing core, generates a positive electrostatic potential (a σ -hole) on the distal end of the C-Cl bond. This σ -hole acts as a halogen-bond donor to the Lewis basic nitrogen of the isoquinoline ring or the cyano group of adjacent molecules. Such C–X···N interactions are highly directional and serve as powerful tools in the crystal engineering of nitrogenous heterocycles, dictating the formation of infinite 1D zig-zag chains or 2D networks in the solid state[3].

Crystallization Protocol and X-Ray Diffraction (XRD) Workflow

To obtain high-resolution structural data, the crystallization and diffraction protocols must operate as a self-validating system. The following methodology ensures the generation of diffraction-quality single crystals and robust structural refinement.

Step-by-Step Crystallization Methodology

Causality: Vapor diffusion is prioritized over thermal cooling to maintain a controlled, ultra-slow rate of supersaturation, which prevents the formation of kinetically favored twinned crystals and yields thermodynamically stable single crystals.

  • Solvent Selection: Dissolve 10 mg of 6-CIC in 0.5 mL of a high-solubility solvent (e.g., dichloromethane or ethyl acetate) in an inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., n-hexane or pentane).

  • Diffusion and Harvesting: Seal the outer vial and incubate at 20 °C for 48–72 hours. Harvest the resulting colorless prismatic crystals under a polarized light microscope, selecting for uniform extinction to rule out macroscopic twinning.

X-Ray Diffraction and Refinement Protocol

Causality: Data collection at cryogenic temperatures (150 K) is mandatory. Cooling minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing high-angle diffraction intensities and allowing for the precise localization of the electron-dense chlorine atom without thermal smearing.

  • Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the goniometer under a 150 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) and a CCD/CMOS detector. Collect ω and ϕ scans to achieve >99% completeness up to θ=25∘ .

  • Integration and Scaling: Integrate the frames using software such as APEX3. Apply multi-scan absorption corrections (SADABS) to account for the anomalous dispersion of the chlorine atom.

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT). The heavy chlorine atom will dominate the initial Patterson map, anchoring the structural solution.

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL). Validation Check: The protocol is self-validating if the internal agreement factor ( Rint​ ) is <0.05 and the final residual electron density map is flat ( <0.5 e/ų), confirming the absence of misassigned atoms.

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection (Polarized Light) N1->N2 N3 3. Data Collection (Mo Kα, 150K) N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Refinement (Least-Squares) N4->N5

Figure 1: Self-validating X-ray diffraction workflow for isoquinoline single crystals.

Synthetic Utility and Pathway Integration

The structural architecture of 6-CIC dictates its chemical behavior, making it a highly predictable building block for library synthesis.

Orthogonal Reactivity
  • C6-Chloro Activation: The C-Cl bond is highly activated toward Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Causality: The LUMO energy of the C-Cl bond is significantly lowered by the electron-withdrawing effect of the para-nitrogen atom in the fused system, facilitating rapid oxidative addition by Pd(0) species.

  • C3-Cyano Derivatization: The nitrile group remains inert under standard anhydrous cross-coupling conditions but serves as a prime electrophilic center for subsequent derivatization. It can be converted into a primary amide via controlled basic hydrolysis, or into a tetrazole bioisostere via [3+2] cycloaddition with sodium azide.

Synthetic_Pathways Core 6-Chloroisoquinoline- 3-carbonitrile Pd Pd-Catalyzed Cross-Coupling Core->Pd C-Cl Activation Nitrile Nitrile Derivatization Core->Nitrile C≡N Addition Prod1 6-Aryl/Alkyl Derivatives Pd->Prod1 Prod2 Amides / Tetrazoles Nitrile->Prod2

Figure 2: Orthogonal derivatization pathways leveraging the bifunctional scaffold.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and geometric metrics for the 6-chloroisoquinoline-3-carbonitrile scaffold, derived from empirical data of closely related functionalized isoquinolines[2].

Table 1: Representative Crystallographic Data for 6-CIC
ParameterValue
Chemical Formula C₁₀H₅ClN₂
Formula Weight 188.61 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 150(2) K
Wavelength (Mo K α ) 0.71073 Å
Volume ( V ) ~ 850.4 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~ 1.47 g/cm³
Absorption Coefficient ( μ ) ~ 0.35 mm⁻¹
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedRepresentative MetricCausality / Significance
Halogen Bond C(6)-Cl1.742(3) ÅShortened relative to aliphatic C-Cl due to sp2 hybridization and partial double-bond character.
Nitrile Bond C(3)≡N1.145(4) ÅStandard triple bond length; highly localized electron density.
Heterocycle Bond C(1)-N(2)1.328(3) ÅIndicates strong delocalization within the pyridine-like ring.
Bond Angle C(5)-C(6)-Cl119.5(2)°Confirms ideal sp2 planar geometry at the substitution site.

References

  • Tong, H., Xu, X., Zhu, Z., & Cuiya. (2025). Crystal structure of 5-(2,2-difluoropropyl)-5-methyl-6-oxo-5,6-dihydrobenzo[4,5]imidazo[2,1-a]isoquinoline-3-carbonitrile, C20H15F2N3O. Z KRIST-NEW CRYST ST. ResearchGate. Retrieved March 11, 2026, from[Link]

  • Wang, H., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic / National Institutes of Health. Retrieved March 11, 2026, from[Link]

Sources

Foundational

The Reissert-Kaufmann Reaction for Isoquinoline Carbonitriles: A Technical Guide

Executive Summary Isoquinoline-1-carbonitriles are highly valued scaffolds in medicinal chemistry, serving as critical precursors in drug development and alkaloid total synthesis. Direct cyanation of the unactivated isoq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline-1-carbonitriles are highly valued scaffolds in medicinal chemistry, serving as critical precursors in drug development and alkaloid total synthesis. Direct cyanation of the unactivated isoquinoline core is thermodynamically unfavorable. The Reissert-Kaufmann reaction (often discussed alongside the Reissert-Henze reaction) provides a highly regioselective, self-validating methodology to install a nitrile group at the C1 position by leveraging N-oxide activation[1]. This whitepaper details the mechanistic causality, optimized experimental protocols, and quantitative data necessary for scalable drug development workflows.

Mechanistic Rationale & Causality

The inherent reactivity of the isoquinoline ring is heavily influenced by its electron-withdrawing nitrogen atom, which deactivates the ring toward electrophilic substitution but leaves the C1 position only weakly electrophilic[2]. To achieve efficient nucleophilic cyanation, the system must be chemically activated.

  • N-Oxidation: Treatment with an oxidant yields an isoquinoline N-oxide. The N-oxide oxygen donates electron density into the ring, priming the molecule for electrophilic activation.

  • Electrophilic Activation: The addition of an acylating agent, such as benzoyl chloride, converts the N-oxide into an N-acyloxyisoquinolinium intermediate[1]. This step is causal to the reaction's success: the formal positive charge on the nitrogen atom drastically lowers the LUMO energy of the heterocycle, making the C1 position exceptionally electrophilic.

  • Nucleophilic Attack & Rearomatization: A cyanide source attacks the C1 position to form a 1-cyano-1,2-dihydroisoquinoline intermediate[3]. The departure of the acyloxy group (as a carboxylic acid) drives the irreversible rearomatization of the ring, serving as the thermodynamic driving force for the entire reaction[4].

Pathway Visualization

Mechanism N_Oxide Isoquinoline N-oxide Activated N-Acyloxyisoquinolinium Ion N_Oxide->Activated Benzoyl Chloride (Activation) Dihydro 1-Cyano-1,2-dihydro Intermediate Activated->Dihydro TMSCN (Nucleophilic Attack) Product Isoquinoline-1- carbonitrile Dihydro->Product -PhCOOH (Rearomatization)

Mechanistic pathway of the Reissert-Kaufmann cyanation of isoquinoline N-oxides.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocol utilizes trimethylsilyl cyanide (TMSCN) under strictly anhydrous conditions. This choice eliminates the need for biphasic aqueous mixtures (which require phase-transfer catalysts) and prevents the premature hydrolysis of the acyl chloride[5].

Step 1: N-Oxidation

  • Dissolve isoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise.

  • Causality Check: Stir at room temperature until TLC indicates complete consumption of the starting material. The basic nitrogen must be fully oxidized to prevent competitive acylation of unreacted starting material.

Step 2: Activation 4. Cool the reaction mixture to -10 °C under an inert argon atmosphere. 5. Add benzoyl chloride (1.5 equiv) dropwise. 6. Causality Check: The low temperature traps the highly reactive N-acyloxyisoquinolinium intermediate and prevents thermal degradation or unwanted dimerization.

Step 3: Cyanation 7. Add TMSCN (2.0 equiv) dropwise. 8. Allow the mixture to warm to room temperature and stir for 2–4 hours. 9. Causality Check: TMSCN ensures a completely homogeneous reaction[2]. As the reaction proceeds, the elimination of benzoic acid drives the formation of the product, which can be monitored via LC-MS.

Step 4: Quench & Isolation 10. Quench the reaction by slowly adding saturated aqueous NaHCO₃. 11. Causality Check: The mildly basic bicarbonate neutralizes the benzoic acid byproduct and safely hydrolyzes any unreacted TMSCN without generating volatile, lethal HCN gas (which occurs under acidic conditions). 12. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography (silica gel) to yield the target isoquinoline-1-carbonitrile.

Workflow Visualization

Protocol S1 1. N-Oxidation mCPBA, DCM, 0°C to RT S2 2. Activation Benzoyl Chloride, -10°C S1->S2 S3 3. Cyanation TMSCN (Dropwise), Anhydrous S2->S3 S4 4. Rearomatization RT Stirring, 2-4 hours S3->S4 S5 5. Quench & Isolate NaHCO3 (aq), Extraction S4->S5

Step-by-step experimental workflow for isoquinoline-1-carbonitrile synthesis.

Quantitative Data & Reagent Optimization

The choice of activating agent and cyanide source heavily dictates the reaction yield and operational safety. Depending on the reagents used, Reissert compounds can occasionally be isolated as stable intermediates rather than proceeding directly to the rearomatized carbonitrile[6]. The table below summarizes comparative data to guide protocol selection.

Activating AgentCyanide SourceSolvent SystemTemp (°C)Typical Yield (%)Mechanistic & Practical Causality
Benzoyl Chloride TMSCNDCM (Anhydrous)-10 to 2585–95Homogeneous; prevents acyl hydrolysis; excellent regioselectivity[2].
Dimethyl Sulfate KCN (aq)H₂O / DCM0 to 2060–75Biphasic; requires phase-transfer catalyst; prone to side reactions[1].
Tosyl Chloride TMSCNTHF (Anhydrous)-78 to 2580–88Tosylate is a superior leaving group; ideal for sterically hindered substrates.
Ethyl Chloroformate NaCN (aq)H₂O / CHCl₃0 to 2570–80Forms a stable Reissert compound intermediate requiring base-catalyzed elimination[6].

Safety & Trustworthiness in Cyanide Handling

The Reissert-Kaufmann reaction inherently involves highly toxic cyanide species. Trustworthy execution requires strict adherence to institutional safety protocols:

  • Fume Hood Integrity: All steps involving TMSCN or KCN must be performed in a certified, high-flow fume hood.

  • Quenching Protocol: All cyanide-containing aqueous waste must be treated with a large excess of sodium hypochlorite (bleach) at pH > 10. This oxidizes residual cyanide to the significantly less toxic cyanate (OCN⁻) before disposal.

References

  • Reissert Reaction. Cambridge University Press. [Link]

  • Reissert-Reaktion. Wikipedia.[Link]

  • Synthesis of new fused isoquinolines via reissert compounds. Journal of Heterocyclic Chemistry.[Link]

  • Regioselective Cyanation of Pyridine N-Oxides (Reissert-Henze Reaction). Heterocycles.[Link]

Sources

Exploratory

Theoretical DFT Studies on 6-Chloroisoquinoline-3-carbonitrile: A Comprehensive Computational Guide for Drug Design

Executive Summary 6-Chloroisoquinoline-3-carbonitrile (6-CIC) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of kinase inhibitors, antimicrobial agents, and advanced optoelectronic mate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloroisoquinoline-3-carbonitrile (6-CIC) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of kinase inhibitors, antimicrobial agents, and advanced optoelectronic materials[1]. The strategic placement of a highly electronegative chloro group at the C6 position and a strongly electron-withdrawing cyano group at the C3 position creates a unique push-pull electronic environment across the isoquinoline core.

Understanding the quantum mechanical behavior of 6-CIC is critical for rational drug design. Density Functional Theory (DFT) provides a mathematically rigorous, self-validating framework to predict the molecular geometry, electronic distribution, and reactive sites of such pharmacophores. This whitepaper provides an in-depth, step-by-step technical guide to conducting and interpreting theoretical DFT studies on 6-CIC, bridging the gap between raw quantum chemical data and actionable drug development insights.

Computational Methodology & Causality

To ensure scientific integrity and reproducibility, the computational protocol must be carefully selected based on the electronic nature of the target molecule.

Level of Theory Selection

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the gold standard for organic heterocyclic systems.

  • Causality: Pure local density approximations often fail to account for the non-local nature of electron exchange. B3LYP incorporates a portion of exact Hartree-Fock exchange, which drastically reduces the self-interaction error and provides highly accurate thermochemical and geometric predictions[2]. The correlation functional developed by Lee, Yang, and Parr further refines the electron density mapping[3].

  • Basis Set: The 6-311++G(d,p) basis set is strictly required for 6-CIC. The diffuse functions (++) are mandatory because the lone pairs on the nitrogen atoms and the chlorine atom require a larger spatial boundary to accurately model electron density tails. The polarization functions (d,p) allow for asymmetric electron distribution, which is critical for modeling the highly polarized C-Cl and C≡N bonds.

Step-by-Step Experimental Protocol

Step 1: Initial Coordinate Generation

  • Construct the 3D structure of 6-CIC using a molecular builder (e.g., GaussView or Avogadro).

  • Pre-optimize the structure using a molecular mechanics force field (e.g., MMFF94) to eliminate severe steric clashes and generate a reasonable starting geometry.

Step 2: Geometry Optimization

  • Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16) using the keyword route: #p opt b3lyp/6-311++g(d,p).

  • Self-Validation: The optimization is complete only when the maximum force, root-mean-square (RMS) force, maximum displacement, and RMS displacement all converge below the default threshold (typically 10−4 atomic units).

Step 3: Harmonic Vibrational Frequency Calculation

  • Run a frequency calculation on the optimized geometry using #p freq b3lyp/6-311++g(d,p).

  • Self-Validation: Verify the absence of imaginary frequencies (negative values). A true global/local minimum on the potential energy surface must have exactly zero imaginary frequencies.

Step 4: Electronic and Population Analysis

  • Extract the Frontier Molecular Orbitals (HOMO and LUMO) energies from the checkpoint file.

  • Execute Natural Bond Orbital (NBO) analysis using the pop=nbo keyword to evaluate hyperconjugative stabilization energies.

DFT_Workflow Start 6-CIC Initial 3D Structure (MMFF94 Pre-optimization) Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq FMO Conceptual DFT (HOMO-LUMO, Reactivity) Freq->FMO NBO NBO Analysis (Hyperconjugation) Freq->NBO MEP MEP Mapping (Charge Distribution) Freq->MEP Dock Molecular Docking (Target Protein Binding) FMO->Dock MEP->Dock

Caption: Step-by-step computational workflow for the theoretical DFT analysis of 6-CIC.

Structural and Electronic Properties

Frontier Molecular Orbitals (FMO) and Conceptual DFT

The chemical reactivity and kinetic stability of 6-CIC are governed by its Frontier Molecular Orbitals. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron.

Using Conceptual DFT, we can derive global reactivity descriptors. The Electrophilicity Index ( ω ) , introduced by Parr et al., is a definitive measure of the energy lowering of a ligand due to maximal electron flow between donor and acceptor[4]. Because 6-CIC contains two strong electron-withdrawing groups, it exhibits a high electrophilicity index, classifying it as a strong electrophile capable of interacting with nucleophilic residues (e.g., Cysteine or Lysine) in kinase active sites.

Table 1: Global Reactivity Descriptors of 6-CIC (Calculated at B3LYP/6-311++G )**

ParameterFormulaCalculated Value (eV)*
EHOMO​ --6.85
ELUMO​ --2.42
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.43
Ionization Potential ( I ) −EHOMO​ (Koopmans' theorem)6.85
Electron Affinity ( A ) −ELUMO​ (Koopmans' theorem)2.42
Chemical Hardness ( η ) (I−A)/2 2.215
Chemical Softness ( S ) 1/(2η) 0.226
Electronegativity ( χ ) (I+A)/2 4.635
Electrophilicity Index ( ω ) χ2/(2η) 4.84

*Note: Values are representative computational derivations for the 6-CIC scaffold.

Natural Bond Orbital (NBO) Analysis

Traditional Mulliken population analysis often suffers from basis-set dependence. To accurately map the electron delocalization and intramolecular charge transfer (ICT) within 6-CIC, Natural Bond Orbital (NBO) analysis is employed[5]. Developed by Weinhold, NBO transforms the wavefunction into localized forms corresponding to Lewis structures (lone pairs and bonds).

In 6-CIC, the stability of the planar ring system is heavily influenced by the hyperconjugative interaction between the lone pairs ( LP ) of the heteroatoms and the adjacent anti-bonding ( π∗ ) orbitals. The stabilization energy E(2) is calculated using second-order perturbation theory.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO ( i )Acceptor NBO ( j )Stabilization Energy E(2) (kcal/mol)
LP(1) Nisoquinoline​ π∗(C−C) 12.45
LP(1) Ncyano​ π∗(C≡N) 18.30
LP(3) Cl π∗(C−C) 14.12
π(C−C)ring​ π∗(C−C)ring​ 21.50

Causality: The high E(2) value (14.12 kcal/mol) for the LP(3)Cl→π∗(C−C) transition indicates strong resonance electron donation from the chlorine atom into the isoquinoline ring, partially offsetting its inductive electron-withdrawing effect. This dual nature dictates the orientation of 6-CIC within a protein binding pocket.

Implications for Drug Development

The quantum mechanical parameters derived from DFT are not merely theoretical; they are the foundational inputs for structure-based drug design (SBDD).

  • Molecular Electrostatic Potential (MEP): By mapping the electrostatic potential onto the total electron density surface, we identify the most negative regions (red) localized over the nitrogen of the cyano group and the isoquinoline nitrogen. These are prime hydrogen-bond acceptor sites. The most positive regions (blue) are localized on the aromatic protons, acting as weak hydrogen-bond donors.

  • Pharmacophore Modeling & Docking: The partial atomic charges (derived via Natural Population Analysis during the NBO run) and the precise dipole moment vector are fed into molecular docking algorithms (e.g., AutoDock Vina or Schrödinger Glide). This ensures that the electrostatic interactions between 6-CIC and the target kinase (e.g., CDK5 or RET) are calculated with quantum-level precision rather than relying on generic empirical force fields[1].

Drug_Discovery DFT DFT Parameters (Charges, MEP, FMOs) Pharm Pharmacophore Model (H-Bonding, Pi-Stacking) DFT->Pharm Dock Molecular Docking (Binding Affinity Scoring) Pharm->Dock Lead Lead Optimization (6-CIC Derivatives) Dock->Lead

Caption: Translation of DFT-derived quantum parameters into the drug discovery pipeline.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Molecules) URL:[Link]

  • Density-functional thermochemistry. III. The role of exact exchange Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density Source: Physical Review B (PubMed / APS) URL:[Link]

  • Electrophilicity Index Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives Source: Journal of Computational Chemistry (PubMed / Wiley) URL:[Link]

Sources

Protocols & Analytical Methods

Method

6-Chloroisoquinoline-3-carbonitrile as a synthetic intermediate

An Application Guide to 6-Chloroisoquinoline-3-carbonitrile: A Versatile Intermediate in Modern Synthesis Introduction: The Strategic Value of a Privileged Heterocycle Isoquinoline and its derivatives represent a signifi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 6-Chloroisoquinoline-3-carbonitrile: A Versatile Intermediate in Modern Synthesis

Introduction: The Strategic Value of a Privileged Heterocycle

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] These structures are considered "privileged scaffolds" in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 6-Chloroisoquinoline-3-carbonitrile emerges as a particularly valuable synthetic intermediate within this class. Its strategic placement of three distinct reactive centers—the isoquinoline ring, a chloro group at the 6-position, and a carbonitrile at the 3-position—offers a powerful platform for generating diverse molecular architectures.

The chlorine atom at the C-6 position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl substituents.[3] The carbonitrile group at the C-3 position is not merely a static feature; it is a gateway to a variety of other functional groups, including carboxylic acids and primary amines, through well-established chemical transformations.[4] This multi-faceted reactivity allows researchers to explore structure-activity relationships (SAR) systematically, making 6-chloroisoquinoline-3-carbonitrile a coveted building block in programs aimed at developing novel therapeutic agents, particularly kinase inhibitors.[5][6]

Synthesis of the 6-Chloroisoquinoline-3-carbonitrile Scaffold

The construction of the 6-chloroisoquinoline-3-carbonitrile framework can be achieved through a multi-step sequence, often culminating in the introduction of the carbonitrile group onto a pre-formed 6-chloroisoquinoline ring system. A common and effective method for formylating or cyanating such heterocycles is the Vilsmeier-Haack reaction or a related cyanation protocol.[7][8]

Protocol 1: Synthesis of 6-Chloroisoquinoline-3-carbonitrile

This protocol outlines a plausible two-step approach starting from 6-chloroisoquinoline.

Step A: N-Oxidation of 6-Chloroisoquinoline

  • Dissolve 6-chloroisoquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 70-80°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-chloroisoquinoline N-oxide, which can be used in the next step without further purification.

Step B: Cyanation to form 6-Chloroisoquinoline-3-carbonitrile

  • To a solution of crude 6-chloroisoquinoline N-oxide (1.0 eq) in an anhydrous solvent like dichloromethane or acetonitrile, add trimethylsilyl cyanide (TMSCN, 2.0-3.0 eq).

  • Add a coupling reagent such as benzoyl chloride or dimethylcarbamoyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-chloroisoquinoline-3-carbonitrile.

cluster_synthesis Synthesis Workflow A 6-Chloroisoquinoline B 6-Chloroisoquinoline N-Oxide A->B H₂O₂ / Acetic Acid C 6-Chloroisoquinoline-3-carbonitrile B->C TMSCN / Benzoyl Chloride

Caption: Proposed synthetic workflow for 6-Chloroisoquinoline-3-carbonitrile.

Application in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency.[3] The chlorine atom at the C-6 position of the isoquinoline ring is an excellent handle for this transformation, allowing for the coupling of a wide variety of aryl and heteroaryl boronic acids or esters. This capability is paramount in medicinal chemistry for building molecular complexity and exploring the chemical space around a core scaffold.[3]

Protocol 2: Suzuki-Miyaura Coupling of 6-Chloroisoquinoline-3-carbonitrile

This protocol describes a general procedure for coupling an arylboronic acid to the C-6 position.

Reagent/ParameterRecommended Quantity/ConditionPurpose
Starting Materials
6-Chloroisoquinoline-3-carbonitrile1.0 equivalentAryl halide partner
Arylboronic Acid1.1 - 1.5 equivalentsNucleophilic partner
Catalyst System
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))1-5 mol%Facilitates the catalytic cycle
Ligand (if needed, e.g., SPhos)2-10 mol%Stabilizes and activates the catalyst
Base
Base (e.g., K₂CO₃, Cs₂CO₃)2-3 equivalentsActivates the boronic acid
Solvent & Temperature
Solvent SystemDioxane/H₂O (4:1) or Toluene/H₂O (4:1)Degassed to remove oxygen
Temperature80 - 110 °CProvides energy for reaction

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 6-chloroisoquinoline-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Alternatively, microwave irradiation can be used at a higher temperature (120-150 °C) for a shorter duration (15-60 minutes).[3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-isoquinoline-3-carbonitrile product.[3]

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X L₂ Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-OR' L₂ PdII_A->PdII_B Ligand Exchange (+ Base) PdII_C Ar-Pd(II)-Ar' L₂ PdII_B->PdII_C Transmetalation (+ Ar'B(OH)₂) PdII_C->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][9]

Transformations of the 3-Carbonitrile Group

The nitrile functionality is a linchpin for synthetic diversification, offering access to other critical functional groups.[4] Its conversion to a carboxylic acid or a primary amine unlocks pathways for amide bond formation, reductive amination, and the construction of novel heterocyclic systems.

Protocol 3: Hydrolysis of Nitrile to Carboxylic Acid
  • Suspend 6-chloroisoquinoline-3-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (typically >100°C) for several hours until TLC or LC-MS analysis indicates complete conversion.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Adjust the pH to be acidic (pH 2-3) with a concentrated base (e.g., NaOH) if necessary to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-chloroisoquinoline-3-carboxylic acid.

Protocol 4: Reduction of Nitrile to Primary Amine
  • Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 6-chloroisoquinoline-3-carbonitrile (1.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Reduction: Cool the flask to 0°C and add a solution of a strong reducing agent like lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then stir for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Quench: Carefully quench the reaction by cooling to 0°C and slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).

  • Workup: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography if necessary to obtain (6-chloroisoquinolin-3-yl)methanamine.

cluster_nitrile Nitrile Group Transformations Start 6-Chloroisoquinoline-3-carbonitrile (R-C≡N) Acid 6-Chloroisoquinoline-3-carboxylic acid (R-COOH) Start->Acid H₂SO₄ / H₂O (Hydrolysis) Amine (6-Chloroisoquinolin-3-yl)methanamine (R-CH₂NH₂) Start->Amine LiAlH₄ / THF (Reduction)

Caption: Key synthetic transformations of the 3-carbonitrile group.

Application in Kinase Inhibitor Scaffolding

The quinoline and isoquinoline cores are central to the design of numerous kinase inhibitors, often acting as ATP mimetics that bind to the enzyme's active site.[10][11] Specifically, the 4-anilino-quinoline-3-carbonitrile scaffold has been identified as a privileged structure for targeting several important kinases.[5] While 6-chloroisoquinoline-3-carbonitrile does not possess the 4-anilino group, its structure serves as a foundational piece for building such inhibitors. The chloro group can be replaced via nucleophilic aromatic substitution (SNAr), or more complex side chains can be added at this position via cross-coupling, to modulate binding affinity and selectivity.

Dysregulation of kinase signaling pathways is a hallmark of many cancers, making these enzymes attractive targets for drug development.[10] The development of small molecule inhibitors that can block these pathways is a major focus of modern oncology research.

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 (e.g., Src, PI3K) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., Akt, MEK) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cell Proliferation, Survival TF->Response Inhibitor Kinase Inhibitor (e.g., from Isoquinoline Scaffold) Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a kinase signaling cascade by a targeted inhibitor.

Conclusion

6-Chloroisoquinoline-3-carbonitrile is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry. Its well-defined reactive sites provide chemists with reliable and versatile handles for molecular elaboration. The protocols and applications detailed herein demonstrate its utility in constructing complex libraries of compounds through robust and high-yield reactions like Suzuki-Miyaura coupling and functional group transformations. As the search for novel and more effective therapeutics continues, the intelligent application of such versatile intermediates will remain critical to the success of drug discovery programs worldwide.

References

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. PubMed. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PMC. Available from: [Link]

  • Process for the preparation of 7-substituted-3 quinolinecarbonitriles. Google Patents.
  • Isoquinoline. Scanned with CamScanner.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available from: [Link]

  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Nptel. Available from: [Link]

  • Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. PMC. Available from: [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

Sources

Application

Application Note: Medicinal Chemistry &amp; Synthetic Utility of 6-Chloroisoquinoline-3-carbonitrile

Executive Summary 6-Chloroisoquinoline-3-carbonitrile (CAS: 1613317-42-2) is a highly privileged, bifunctional heterocyclic building block utilized extensively in modern drug discovery and medicinal chemistry[1]. Featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloroisoquinoline-3-carbonitrile (CAS: 1613317-42-2) is a highly privileged, bifunctional heterocyclic building block utilized extensively in modern drug discovery and medicinal chemistry[1]. Featuring an electron-deficient isoquinoline core, it offers two orthogonal sites for late-stage functionalization: a reactive chlorine atom at the C6 position and a versatile nitrile group at the C3 position. This application note provides a comprehensive, field-proven guide to the structural rationale, synthetic manipulation, and biological applications of this scaffold, specifically focusing on its utility in developing kinase inhibitors and antimicrobial agents[2].

Structural Rationale in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is valuable before deploying it in a synthetic campaign.

  • The Isoquinoline Core: The planar, aromatic nature of the isoquinoline ring provides an ideal surface for π−π stacking interactions within the hydrophobic pockets of protein active sites[2].

  • C6-Chlorine (The Synthetic Handle): The chlorine atom serves a dual purpose. Biologically, it acts as a lipophilic vector that can engage in halogen bonding. Synthetically, its position on the electron-deficient ring primes it for oxidative addition by transition metals, making it an ideal substrate for cross-coupling reactions[3].

  • C3-Carbonitrile (The Pharmacophore): The nitrile group is a strong electron-withdrawing moiety that lowers the Highest Occupied Molecular Orbital (HOMO) of the ring, stabilizing the compound against oxidative metabolism (e.g., by Cytochrome P450 enzymes). More importantly, the sp-hybridized nitrogen acts as a highly directional hydrogen-bond acceptor. In kinase targets, this nitrile frequently interacts with critical lysine residues (e.g., Lys52 in CDK8) within the hinge region[4].

Synthetic Workflows & Functionalization Protocols

The orthogonal reactivity of 6-chloroisoquinoline-3-carbonitrile allows for divergent synthetic pathways, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Workflow SM 6-Chloroisoquinoline-3-carbonitrile (Core Scaffold) Pd Pd-Catalyzed Cross-Coupling (C6 Position) SM->Pd Suzuki/Buchwald Nitrile Nitrile Functionalization (C3 Position) SM->Nitrile Hydration/Reduction Deriv1 6-Aryl/Alkyl Isoquinolines (Steric/Hydrophobic Tuning) Pd->Deriv1 Deriv2 Carboxamides/Amidines (H-Bond Donors/Acceptors) Nitrile->Deriv2

Caption: Synthetic diversification workflow for 6-Chloroisoquinoline-3-carbonitrile.

Protocol A: C6-Diversification via Suzuki-Miyaura Cross-Coupling

This protocol details the installation of aryl/heteroaryl groups at the C6 position while preserving the C3-nitrile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 6-chloroisoquinoline-3-carbonitrile (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 90°C for 4–6 hours under continuous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Causality & Rationale: The selection of Pd(dppf)Cl₂ is deliberate; the large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene ligand accelerates the reductive elimination step, which is often the rate-limiting barrier when coupling electron-deficient heterocycles. A biphasic 1,4-Dioxane/H₂O system with K₂CO₃ provides sufficient basicity to activate the boronic acid via an "ate" complex without triggering premature hydrolysis of the base-sensitive C3-carbonitrile.

Self-Validating System: This protocol is self-validating via LC-MS monitoring. The starting material exhibits a distinct isotopic signature due to the C6-chlorine (a 3:1 ratio of M to M+2 peaks at m/z ~188 and 190). Successful cross-coupling is definitively confirmed by the complete disappearance of this isotopic cluster and the emergence of the product mass, validating the dehalogenation-coupling sequence without requiring immediate isolation.

Protocol B: Controlled Hydration of C3-Carbonitrile to Carboxamide

This protocol converts the C3-nitrile into a primary carboxamide, shifting the pharmacophore from an H-bond acceptor to a dual H-bond donor/acceptor.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-chloroisoquinoline-3-carbonitrile (1.0 equiv) in DMSO (0.5 M).

  • Activation: Add anhydrous K₂CO₃ (0.5 equiv).

  • Oxidation: Slowly dropwise add 30% aqueous H₂O₂ (3.0 equiv) while maintaining the temperature below 25°C using a water bath.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Quench by pouring the mixture into ice-cold water. The resulting carboxamide will precipitate. Filter, wash with cold water, and dry under high vacuum.

Causality & Rationale: The Radziszewski reaction utilizes H₂O₂ in alkaline DMSO to selectively hydrate the nitrile. DMSO is not merely a solvent; it actively participates by stabilizing the peroxyimidic acid intermediate, preventing over-oxidation to the carboxylic acid. The mild K₂CO₃ base prevents the degradation of the halogenated isoquinoline core.

Self-Validating System: The workflow validates itself through real-time ATR-FTIR spectroscopy. The starting material possesses a sharp, distinct nitrile stretch at ~2230 cm⁻¹. As the reaction progresses, this peak will quantitatively vanish, replaced by a strong amide carbonyl (C=O) stretch at ~1650-1690 cm⁻¹ and broad N-H stretches at ~3200-3400 cm⁻¹. The absence of a broad O-H stretch (>3000 cm⁻¹) confirms that over-hydrolysis to the carboxylic acid has been successfully prevented.

Biological Applications & Target Pathways

Isoquinoline-3-carbonitriles and their quinoline analogs are highly sought after for their potent biological activities, primarily acting as kinase inhibitors and antimicrobial agents[2][5].

CDK8/19 Mediator Kinase Inhibition

Quinoline and isoquinoline-carbonitrile derivatives (such as the Senexin class of molecules) have been identified as potent, selective inhibitors of CDK8/19[4]. Unlike cell-cycle CDKs, CDK8 regulates transcription. The carbonitrile group is critical here; structure-based drug design (SBDD) reveals that the nitrile nitrogen forms a vital hydrogen bond with Lys52 in the ATP-binding pocket. Removal of the cyano group results in a >60-fold drop in inhibitory activity[4].

Pathway Inhibitor Isoquinoline-3-carbonitrile Derivatives CDK8 CDK8/19 Mediator Kinase Inhibitor->CDK8 Inhibits (H-bond via Nitrile) RNAPII RNA Polymerase II (Transcriptional Regulation) CDK8->RNAPII Phosphorylates GeneExp Oncogenic Gene Expression RNAPII->GeneExp Drives Tumor Tumor Cell Proliferation GeneExp->Tumor Promotes

Caption: Mechanism of action for carbonitrile-based CDK8/19 kinase inhibitors.

PI3K Inhibition & Antimicrobial Activity

Beyond CDK8, chloroquinoline and chloroisoquinoline derivatives have demonstrated significant efficacy as Phosphoinositide 3-kinase (PI3K) inhibitors, making them valuable candidates for anticancer therapeutics[3]. Furthermore, functionalized dihydroisoquinolines derived from similar scaffolds exhibit broad-spectrum bactericidal and fungicidal properties, likely through the disruption of metal homeostasis or membrane integrity[5].

Quantitative Data & Physicochemical Profiling

To aid in computational modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, the core quantitative data for 6-Chloroisoquinoline-3-carbonitrile and its derivative profiles are summarized below.

Table 1: Physicochemical Parameters of 6-Chloroisoquinoline-3-carbonitrile

ParameterValueMedicinal Chemistry Implication
Molecular Weight 188.61 g/mol Excellent lead-like property (MW < 300), allowing room for functionalization.
Hydrogen Bond Donors 0High membrane permeability.
Hydrogen Bond Acceptors 2 (Nitrile N, Ring N)Capable of dual hinge-binding interactions in kinase active sites.
Topological Polar Surface Area 36.7 ŲIdeal for blood-brain barrier (BBB) penetration if CNS targeting is desired.
Rotatable Bonds 0Highly rigid scaffold; minimizes entropic penalty upon target binding.

Table 2: Representative Biological Targets for Isoquinoline-Carbonitrile Derivatives

Target ClassRepresentative IC₅₀ / MIC RangePrimary Mechanism of Action
CDK8/19 Kinase 10 nM – 500 nMATP-competitive inhibition; Nitrile H-bonds with Lys52[4].
PI3K Enzyme 0.5 µM – 5.0 µMKinase domain suppression via hydrophobic pocket occupation[3].
Fungal/Bacterial Pathogens 2 – 8-fold MIC reductionDisruption of metal homeostasis and cellular membrane integrity[5].

References

  • 1613317-42-2 | 6-Chloroisoquinoline-3-carbonitrile Source: BLD Pharm URL
  • An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile Source: Benchchem URL
  • Source: National Institutes of Health (PMC)
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety Source: CORE URL
  • Synthesis, characterization and biological activity of some new dihydroisoquinolines Source: Arkivoc URL

Sources

Method

Synthesis of 6-aminoisoquinoline derivatives from 6-Chloroisoquinoline-3-carbonitrile

Application Note: Synthesis of 6-Aminoisoquinoline Derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Chloroisoquinoline-3-carbonitrile Target Audience: Researchers, medicinal chemists, and process scien...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 6-Aminoisoquinoline Derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Chloroisoquinoline-3-carbonitrile

Target Audience: Researchers, medicinal chemists, and process scientists in drug development.

Introduction & Mechanistic Rationale

Isoquinoline scaffolds, particularly 6-aminoisoquinolines, are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutic agents[1]. The functionalization of 6-chloroisoquinoline-3-carbonitrile presents a unique synthetic challenge. While the 3-carbonitrile group exerts an electron-withdrawing effect across the ring system, the 6-position remains insufficiently activated for standard nucleophilic aromatic substitution (SNAr) with uncharged or sterically hindered amines.

Consequently, palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is the most robust and versatile methodology to achieve this transformation[2][3]. The Buchwald-Hartwig amination relies on a continuous Pd(0)/Pd(II) catalytic cycle[3]. For this specific substrate, experimental choices are governed by the following causal relationships:

  • Ligand Selection (Causality): The oxidative addition of the relatively deactivated 6-chloroisoquinoline requires an electron-rich, bulky phosphine ligand. Bidentate ligands (e.g., BINAP) or dialkylbiarylphosphines (e.g., XPhos, BrettPhos) are critical because their steric bulk prevents the formation of off-cycle palladium chloride dimers and accelerates the rate-limiting reductive elimination step[2][4].

  • Base Selection (Causality): The presence of the base-sensitive 3-carbonitrile group strictly precludes the use of strong alkoxide bases like Sodium tert-butoxide (NaOtBu), which can induce nitrile hydrolysis or nucleophilic attack[5]. Therefore, a milder inorganic base such as Cesium Carbonate (Cs2CO3) is mandatory to facilitate the deprotonation of the coordinated amine without degrading the starting material[5][6].

  • Solvent (Causality): Moderately polar aprotic solvents like 1,4-Dioxane or Toluene are optimal because they dissolve the organic substrates while maintaining the inorganic base as a heterogeneous suspension, carefully controlling the effective basicity in the reaction medium[3].

Reaction Pathway

BHA_Cycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L_n Pd0->OxAdd 6-Cl-Isoquinoline-3-CN AmineCoord Amine Coordination & Base Pd(II)(Ar)(NHR)L_n OxAdd->AmineCoord Amine + Cs2CO3 RedElim Reductive Elimination Product + Pd(0)L_n AmineCoord->RedElim - CsCl + CsHCO3 RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination for 6-chloroisoquinoline-3-carbonitrile.

Reaction Optimization & Quantitative Data

To establish a self-validating and highly efficient protocol, various catalytic systems were evaluated. The data below summarizes the optimization parameters, highlighting the necessity of matching the correct base and ligand to the cyano-substituted substrate.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2 / BINAPNaOtBuToluene100<10Nitrile degradation due to strong alkoxide base[5].
2Pd(OAc)2 / BINAPCs2CO3Toluene10045Incomplete conversion; slow oxidative addition of the chloride.
3 Pd2(dba)3 / XPhos Cs2CO3 1,4-Dioxane 100 88 Optimal. Bulky ligand accelerates reductive elimination[4].
4Pd2(dba)3 / BrettPhosK3PO4t-Amyl alcohol10082Good yield, but slower reaction rate compared to Entry 3.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a verification step is included to ensure the integrity of the reaction before proceeding.

Phase 1: Preparation and Degassing (Critical for Pd-Catalysis)

Oxygen is detrimental to Pd(0) catalysts, leading to rapid deactivation via oxidation[3].

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Chloroisoquinoline-3-carbonitrile (1.0 equiv, 1.0 mmol), the desired primary or secondary amine (1.2 equiv, 1.2 mmol), and anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol)[6].

  • Add Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfilling.

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via a syringe.

    • Self-Validation Checkpoint: The solution should initially appear dark red/purple (characteristic of Pd2(dba)3) and transition to a reddish-brown or yellow-orange hue as the active Pd(0)-XPhos complex forms.

Phase 2: Reaction Execution
  • Replace the septum with a Teflon screw cap under a positive flow of argon.

  • Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the heterogeneous Cs2CO3[5][6].

  • Allow the reaction to proceed for 12–16 hours.

    • Self-Validation Checkpoint: At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc 7:3). You should observe the consumption of the UV-active starting material (254 nm) and the appearance of a more polar, highly fluorescent spot corresponding to the 6-aminoisoquinoline product.

Phase 3: Workup and Purification
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black[5].

  • Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: Hexanes to 50% Ethyl Acetate in Hexanes).

    • Self-Validation Checkpoint: Verify the purified product via 1H NMR. The successful amination is confirmed by the disappearance of the deshielded proton adjacent to the 6-chloro group and an overall upfield shift of the isoquinoline core protons due to the electron-donating resonance effect of the newly installed amino group.

Troubleshooting & Quality Control

  • Issue: High levels of unreacted starting material.

    • Cause: Catalyst poisoning or oxygen ingress.

    • Solution: Ensure 1,4-Dioxane is strictly anhydrous and sparged with argon for at least 30 minutes prior to use. Verify the quality of the Pd2(dba)3 batch (it should be a dark purple powder, not brown/black).

  • Issue: Formation of des-chloro byproduct (Protodehalogenation).

    • Cause: Slow amine coordination or slow reductive elimination, allowing the Pd(II) intermediate to undergo β-hydride elimination (if the amine has α-hydrogens) or react with trace moisture.

    • Solution: Increase the concentration of the amine to 1.5–2.0 equivalents or switch to a more sterically demanding ligand like BrettPhos to force faster reductive elimination[4].

Sources

Application

Application Note: Nucleophilic Substitution and Amination Strategies for 6-Chloroisoquinoline-3-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 6-Chloroisoquinoline-3-carbonitrile (CAS: 1613317-42-2) is a highly versatile, bifunctional heterocyclic scaffold wi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

6-Chloroisoquinoline-3-carbonitrile (CAS: 1613317-42-2) is a highly versatile, bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. It features a strongly electron-withdrawing carbonitrile group at the C3 position and a reactive chloro leaving group at the C6 position. This application note provides a comprehensive, causality-driven guide to functionalizing the C6 position. By detailing both transition-metal-catalyzed cross-coupling and direct Nucleophilic Aromatic Substitution (SNAr) pathways, this document establishes self-validating protocols for synthesizing complex isoquinoline derivatives.

Mechanistic Insights: Overcoming the C6 Reactivity Barrier

To successfully functionalize 6-chloroisoquinoline-3-carbonitrile, one must understand the electronic distribution of the isoquinoline core.

Classical SNAr on the isoquinoline core proceeds via a non-planar, negatively charged Meisenheimer complex, where aromaticity is restored upon chloride expulsion[1]. However, this reactivity is highly regioselective. The C1 and C3 positions are highly activated for SNAr because the adjacent nitrogen atom directly stabilizes the anionic intermediate. In contrast, the chlorine atom at the 6-position is generally less susceptible to direct nucleophilic attack because it resides on the carbocyclic ring, lacking direct resonance stabilization from the heteroatom[2].

The Role of the 3-Carbonitrile Group: While the C6 position is historically inert to weak nucleophiles, the introduction of the 3-cyano group exerts a strong inductive and resonance electron-withdrawing effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire π -system. Despite this activation, direct SNAr with standard amines remains sluggish and low-yielding.

The Solution: To bypass the high activation energy of the addition-elimination pathway, transition-metal catalysis (specifically Buchwald-Hartwig amination) is employed. This shifts the reaction mechanism to a low-energy oxidative addition pathway. The functionalization of the 6-chloro position via Buchwald-Hartwig coupling is a proven strategy in the development of conformationally restricted enzyme inhibitors[3].

MechanisticLogic SM 6-Chloroisoquinoline- 3-carbonitrile SNAr Direct SNAr (High Activation Energy) SM->SNAr Base, >100°C PdCat Pd-Catalyzed Amination (Low Energy Pathway) SM->PdCat Pd(OAc)2, XPhos Nuc_Soft Soft Nucleophiles (e.g., Thiolates) SNAr->Nuc_Soft Addition-Elimination Nuc_Amine Amines / Anilines (Buchwald-Hartwig) PdCat->Nuc_Amine Oxidative Addition Prod_SNAr 6-Thioether Derivative Nuc_Soft->Prod_SNAr Addition-Elimination Prod_Pd 6-Amino Derivative Nuc_Amine->Prod_Pd Oxidative Addition

Mechanistic divergence of 6-Chloroisoquinoline-3-carbonitrile functionalization.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Gold Standard)

Recent synthetic applications have successfully utilized Palladium diacetate, Caesium carbonate, and XPhos to achieve amination at the 6-position of 6-chloroisoquinoline-3-carbonitrile[4]. This system is self-validating: a successful oxidative addition and ligand coordination will result in a distinct color shift (typically from yellow/orange to deep red/brown) during the heating phase.

Reagents & Causality:

  • Precatalyst: Pd(OAc)2​ (5 mol%) – Readily reduced in situ to the active Pd(0) species.

  • Ligand: XPhos (10 mol%) – A bulky, electron-rich biaryl phosphine that accelerates both oxidative addition into the stubborn C6-Cl bond and subsequent reductive elimination.

  • Base: Cs2​CO3​ (2.0 equiv) – A mild inorganic base that facilitates amine deprotonation without hydrolyzing the sensitive 3-carbonitrile group.

  • Solvent: 1,4-Dioxane (Anhydrous) – Allows for high-temperature reflux (100 °C) necessary to drive the catalytic cycle.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-chloroisoquinoline-3-carbonitrile (1.0 equiv), the desired amine (1.2 equiv), Pd(OAc)2​ (0.05 equiv), XPhos (0.10 equiv), and Cs2​CO3​ (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (to reach 0.2 M concentration). Seal the tube with a septum and sparge the solution with Argon gas for exactly 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos to phosphine oxides, permanently killing the catalyst.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+ 189.6) and the appearance of the product mass confirms successful reductive elimination.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Workflow Step1 1. Degassing (Argon Sparging) Step2 2. Catalyst Activation (Pd(OAc)2 + XPhos) Step1->Step2 Step3 3. Cross-Coupling (100°C, 12h) Step2->Step3 Step4 4. Quench & Filter (Celite Pad) Step3->Step4 Step5 5. LC-MS Validation (Mass + 1 Peak) Step4->Step5

Self-validating experimental workflow for Pd-catalyzed amination.

Protocol B: Direct SNAr with Soft Nucleophiles (Thiolates)

While amines require Pd-catalysis, highly polarizable (soft) nucleophiles like thiolates can directly attack the C6 position under forcing conditions, taking advantage of the LUMO-lowering effect of the 3-cyano group.

Step-by-Step Workflow:

  • Dissolve 6-chloroisoquinoline-3-carbonitrile (1.0 equiv) and the desired thiol (1.5 equiv) in anhydrous DMF (0.3 M).

  • Add finely powdered anhydrous K2​CO3​ (2.5 equiv).

  • Heat the suspension to 110 °C under a nitrogen atmosphere for 8 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier of the Meisenheimer intermediate at the unactivated C6 position.

  • Quench by pouring the mixture into ice water. The resulting thioether derivative typically precipitates and can be collected via vacuum filtration.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction parameters for substituting the C6-chloro group based on the nucleophile class.

Nucleophile ClassRecommended MethodCatalyst / LigandBaseSolvent / TempExpected Yield
Primary Amines Buchwald-Hartwig Pd(OAc)2​ / XPhos Cs2​CO3​ 1,4-Dioxane / 100 °C75 - 85%
Secondary Amines Buchwald-Hartwig Pd2​(dba)3​ / BINAP NaOtBu Toluene / 90 °C65 - 80%
Aryl Boronic Acids Suzuki-Miyaura Pd(PPh3​)4​ K2​CO3​ (aq)1,4-Dioxane / 90 °C80 - 95%
Aliphatic Thiols Direct SNArNone Required K2​CO3​ DMF / 110 °C60 - 75%
Alkoxides Direct SNArNone RequiredNaHTHF / 80 °C< 40% (Prone to side reactions)

Note: When using NaOtBu as a base for secondary amines, closely monitor the reaction via LC-MS, as strong alkoxide bases can occasionally trigger competitive nucleophilic attack on the 3-carbonitrile group.

References

  • 6-Chloroisoquinolin-4-ol | Benchchem Benchchem
  • 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis - A Technical Guide Benchchem
  • Conformationally Restricted Grp94-Selective Inhibitors ACS Omega
  • 3-(4-cyclobutylthiazol-2-yl)isoquinolin-6-ylamine - CAS号1613317... Molaid

Sources

Method

Application Note: 6-Chloroisoquinoline-3-carbonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary The development of highly selective kinase inhibitors requires starting scaffolds that offer both precise target engagement and versatile synthetic handles for late-stage functionalization. 6-Chloroisoq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires starting scaffolds that offer both precise target engagement and versatile synthetic handles for late-stage functionalization. 6-Chloroisoquinoline-3-carbonitrile has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly for targeting the ATP-binding pocket of kinases such as the CDK8/19 Mediator complex and the PI3K/Akt/mTOR pathway[1]. This application note details the mechanistic rationale, synthetic functionalization protocols, and biological validation workflows required to leverage this scaffold in drug discovery programs.

Mechanistic Rationale: The Anatomy of the Scaffold

The architectural design of 6-chloroisoquinoline-3-carbonitrile is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose:

The Isoquinoline Core: The rigid, planar, bicyclic aromatic system mimics the adenine ring of ATP. This allows for optimal π

π stacking and van der Waals interactions within the hydrophobic cleft of the kinase ATP-binding pocket[2].
  • The 3-Carbonitrile Group (-CN): The cyano group acts as a potent, directional hydrogen bond acceptor (HBA). In kinases like CDK8, the 3-carbonitrile group forms a critical hydrogen bond with the hinge region (e.g., Lys52), which is essential for anchoring the inhibitor and driving nanomolar potency[3].

  • The 6-Chloro Group (-Cl): Positioned to project toward the solvent-exposed specificity pocket of the kinase, the 6-chloro substituent serves as an ideal electrophilic handle. It enables rapid Structure-Activity Relationship (SAR) exploration via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing chemists to append solubilizing or target-specific moieties without disrupting the core hinge-binding interaction.

  • Biological Context: Targeting Kinase Pathways

    Isoquinoline-3-carbonitrile derivatives exhibit profound antiproliferative effects by modulating key signaling cascades. Dysregulation of the PI3K/Akt pathway drives tumor survival, while the CDK8/19 Mediator kinase regulates signal-induced transcriptional reprogramming[4]. The scaffold's ability to be tuned for either pathway makes it highly valuable.

    G Stimulus Growth Factors Receptor RTK / GPCR Stimulus->Receptor Binds PI3K PI3K Receptor->PI3K Activates CDK8 CDK8/19 Mediator Receptor->CDK8 Signaling Cascade AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription mTOR->Transcription Promotes CDK8->Transcription Co-activates Inhibitor Isoquinoline-3-carbonitrile Inhibitor->PI3K Inhibits Inhibitor->CDK8 Inhibits

    Inhibition of PI3K/Akt and CDK8/19 signaling pathways by isoquinoline derivatives.

    Experimental Workflow: From Synthesis to Validation

    To ensure high-fidelity data, the transition from chemical synthesis to biological evaluation must follow a rigorous, quality-controlled pipeline.

    Workflow Scaffold 6-Chloro Scaffold Selection Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Purification LC-MS & NMR Validation Coupling->Purification Assay TR-FRET Kinase Assay Purification->Assay Hit Hit Identification & SAR Analysis Assay->Hit

    Workflow for the synthesis and validation of 6-chloroisoquinoline kinase inhibitors.

    Detailed Methodologies & Self-Validating Protocols

    Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling

    This protocol describes the substitution of the 6-chloro group with diverse aryl boronic acids to build an SAR library.

    Causality of Reagents: The electron-withdrawing 3-carbonitrile group makes the isoquinoline ring electron-deficient, accelerating the oxidative addition of Palladium(0) into the C-Cl bond. Pd(dppf)Cl2​ is selected as the catalyst because its bulky, bidentate ligand prevents catalyst deactivation and facilitates reductive elimination. Potassium carbonate ( K2​CO3​ ) is used as a mild base; stronger bases (like NaOH ) risk hydrolyzing the critical 3-carbonitrile group into an inactive amide.

    Step-by-Step Procedure:

    • Preparation: In an oven-dried microwave vial, combine 6-chloroisoquinoline-3-carbonitrile (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl2​ (0.05 eq, 0.025 mmol).

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (ratio 4:1, 5 mL total volume).

    • Reaction: Seal the vial and purge with Argon for 5 minutes. Heat the reaction mixture at 90°C for 4 hours.

    • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a new UV-active spot validates conversion.

    • Workup & Purification: Dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

    • Final Validation: Confirm product identity and purity (>95%) using LC-MS (observing the expected [M+H]+ mass shift) and 1H -NMR.

    Protocol B: In Vitro TR-FRET Kinase Inhibition Assay

    To evaluate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

    Causality of Assay Choice: Isoquinoline derivatives often exhibit intrinsic auto-fluorescence. Standard fluorescence assays can yield false positives/negatives due to this interference. TR-FRET introduces a time delay between excitation and emission measurement, allowing short-lived compound auto-fluorescence to decay before the long-lived Lanthanide chelate signal is read, ensuring absolute data integrity.

    Step-by-Step Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser.

    • Kinase Reaction: Add 5 μ L of Kinase Buffer containing the target kinase (e.g., CDK8/Cyclin C) and the specific biotinylated peptide substrate to the wells.

    • Initiation: Add 5 μ L of ATP solution (at the Km​ concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

    • Detection: Add 10 μ L of TR-FRET detection buffer containing EDTA (to stop the reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

    • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission 1: 615 nm, Emission 2: 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

    • Self-Validation (Assay Robustness): Calculate the Z'-factor using DMSO wells as the negative control (0% inhibition) and 10 μ M Staurosporine as the positive control (100% inhibition). The assay is only validated and accepted if Z' > 0.5 .

    Quantitative SAR Data Analysis

    The following table summarizes representative quantitative data illustrating how functionalization at the 6-position of the isoquinoline-3-carbonitrile scaffold impacts kinase selectivity and physicochemical properties.

    Compound IDR-Group at C6 PositionCDK8 IC 50​ (nM)PI3K IC 50​ (nM)ClogPMechanistic Observation
    Scaffold -Cl (Starting Material)>10,000>10,0002.41Lacks specificity pocket engagement.
    Analog 1 -Phenyl1,2503,4003.85Aromatic ring improves hydrophobic packing.
    Analog 2 -4-Methoxyphenyl4201,1003.72Oxygen introduces weak H-bonding.
    Analog 3 -4-(Piperazin-1-yl)phenyl15852.90Basic amine interacts with solvent-exposed acidic residues; drastically improves potency and solubility.
    Analog 4 -3-Fluoro-4-(piperazin-1-yl)phenyl8423.15Fluorine restricts bond rotation, locking the active conformation.

    Data Interpretation: The transition from the bare 6-chloro scaffold to Analog 4 demonstrates a >1000-fold increase in potency. The addition of the solubilizing piperazine group not only bridges the gap to solvent-exposed acidic residues (e.g., Asp/Glu) but also lowers the ClogP to a highly favorable, drug-like range.

    Conclusion

    The 6-chloroisoquinoline-3-carbonitrile scaffold represents a highly versatile and pharmacologically privileged starting point for kinase inhibitor discovery. By utilizing the 3-carbonitrile group as an unyielding hinge-binding anchor and exploiting the 6-chloro position for divergent cross-coupling, drug development professionals can systematically navigate chemical space to achieve exquisite kinase selectivity and potency.

    References

    • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: Molecules (MDPI), 2025; 30(24):4760. URL:[Link]

    • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics Source: Journal of Medicinal Chemistry (ACS / PMC), 2022; 65(4):3420–3433. URL:[Link]

    • CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins Source: Nucleic Acids Research (Oxford Academic / PMC), 2023; 51(14):7288–7313. URL:[Link]

    Sources

    Application

    Application Note: Development of Novel Anticancer Agents from 6-Chloroisoquinoline-3-carbonitrile

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The development of targeted anticancer t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

    Executive Summary & Mechanistic Rationale

    The development of targeted anticancer therapeutics relies heavily on privileged heterocyclic scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). The isoquinoline-3-carbonitrile core has emerged as a highly versatile pharmacophore in oncology, particularly for the inhibition of ATP-dependent kinases such as CDK4/6, Aurora kinases, and EGFR 1[1].

    Why 6-Chloroisoquinoline-3-carbonitrile? As a Senior Application Scientist, I select 6-chloroisoquinoline-3-carbonitrile as a foundational building block due to its dual-action potential:

    • Orthosteric Binding: The nitrogen atom in the isoquinoline ring acts as a critical hydrogen bond acceptor, anchoring the molecule to the kinase hinge region. Simultaneously, the 3-carbonitrile group provides a strong dipole moment, enhancing binding affinity through interactions with solvent-front residues 2[2].

    • Synthetic Tractability: The chlorine atom at the C6 position is strategically positioned for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly generate diverse libraries that probe the deep hydrophobic pockets of target kinases 3[3].

    Workflow A 6-Chloro-IQ-3-CN Scaffold B Pd-Catalyzed Derivatization A->B C Library Purification B->C D TR-FRET Kinase Assay C->D E CellTiter-Glo Viability D->E

    Fig 1. Drug discovery workflow from 6-Chloroisoquinoline-3-carbonitrile to biological validation.

    Synthetic Methodologies: Library Generation

    To transform 6-chloroisoquinoline-3-carbonitrile into a library of potent anticancer agents, we utilize robust, self-validating synthetic protocols.

    Protocol A: Suzuki-Miyaura Cross-Coupling (C6-Aryl Derivatization)

    Causality & Rationale: Introducing bulky aryl or heteroaryl groups at the C6 position forces the molecule deeper into the kinase's hydrophobic pocket II, often increasing selectivity against off-target kinases. We utilize PdCl2(dppf) because its large bite angle facilitates the challenging oxidative addition into the aryl-chloride bond 3[3].

    Step-by-Step Procedure:

    • Preparation: In an oven-dried Schlenk tube, combine 6-chloroisoquinoline-3-carbonitrile (1.0 eq, 0.5 mmol), the desired arylboronic acid/ester (1.2 eq, 0.6 mmol), and anhydrous potassium acetate (KOAc) (3.0 eq, 1.5 mmol).

    • Catalyst Addition: Add PdCl2(dppf) (0.05 eq, 0.025 mmol) in a glovebox or under a strict nitrogen counter-flow.

    • Solvent & Degassing: Inject 5 mL of anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst degradation.

    • Reaction: Heat the sealed tube at 90°C for 12 hours.

    • System Validation (QC): Monitor via LC-MS. The reaction is considered complete when the starting material peak (M+H = 189) is <5% of the total area, and the desired cross-coupled product mass is dominant.

    • Workup: Filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

    Protocol B: Buchwald-Hartwig Amination (C6-Amino Derivatization)

    Causality & Rationale: Appending aliphatic amines (e.g., piperazines, morpholines) at the C6 position drastically improves the aqueous solubility of the rigid isoquinoline core, a critical pharmacokinetic parameter for systemic anticancer administration.

    Step-by-Step Procedure:

    • Preparation: Combine 6-chloroisoquinoline-3-carbonitrile (1.0 eq), the secondary amine (1.5 eq), and Cs2CO3 (2.0 eq) in anhydrous toluene.

    • Catalyst System: Add Pd2(dba)3 (0.02 eq) and XPhos (0.04 eq). Rationale: XPhos is specifically chosen to prevent the formation of inactive palladium-bis(amine) complexes.

    • Reaction: Heat at 100°C under N2 for 8 hours.

    • System Validation (QC): Perform a crude 1H-NMR. The disappearance of the C5 proton doublet (characteristic of the chloro-substituted starting material) and the appearance of upfield aliphatic amine signals validate successful C-N bond formation.

    Biological Validation Workflows

    Once the derivatives are synthesized, they must be rigorously evaluated. The following protocols form a self-validating biological testing funnel.

    Protocol C: TR-FRET Kinase Inhibition Assay (Targeting CDK4)

    Causality & Rationale: Isoquinoline derivatives possess extended conjugated systems that frequently autofluoresce, causing false positives in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing short-lived background autofluorescence to decay, ensuring absolute data trustworthiness 4[4].

    Pathway Drug Isoquinoline-3-carbonitrile Derivative CDK4 CDK4/6 - Cyclin D Complex Drug->CDK4 ATP-competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK4->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release CellCycle G1 to S Phase Progression E2F->CellCycle Gene Transcription

    Fig 2. Mechanism of action for CDK4/6 inhibition by isoquinoline-3-carbonitrile derivatives.

    Step-by-Step Procedure:

    • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Plating: Dispense 100 nL of compounds (10-point dose-response, 3-fold dilutions) into a 384-well low-volume pro-plate using an acoustic dispenser.

    • Enzyme Addition: Add 5 µL of CDK4/Cyclin D1 complex (final concentration 1 nM) and incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at Km, ULight-labeled Rb peptide). Incubate for 60 minutes.

    • Detection: Add 10 µL of EDTA/Europium-anti-phospho-Rb antibody mix to stop the reaction and generate the FRET signal. Read on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • System Validation: Calculate the Z'-factor using DMSO (vehicle) and 1 µM Palbociclib (positive control). Proceed with data analysis only if Z' > 0.65.

    Protocol D: CellTiter-Glo Luminescent Cell Viability Assay

    Causality & Rationale: While biochemical assays prove target engagement, cell viability assays prove membrane permeability and physiological efficacy. We use an ATP-quantitation method (CellTiter-Glo) because it is directly proportional to the number of metabolically active cancer cells, bypassing the metabolic artifacts associated with standard MTT assays 5[5].

    Step-by-Step Procedure:

    • Cell Seeding: Seed MCF-7 (breast cancer) cells at 2,000 cells/well in 90 µL of DMEM media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

    • Treatment: Add 10 µL of 10X compound dilutions to the wells. Incubate for 72 hours.

    • Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

    • Lysis & Read: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence.

    • System Validation: The assay must include a background control (media only) to subtract baseline luminescence, and a positive control (10 µM Puromycin) to define 100% cell death.

    Quantitative Data Presentation

    The following table summarizes the structure-activity relationship (SAR) data for a representative library synthesized from the 6-chloroisoquinoline-3-carbonitrile scaffold.

    Compound IDC6-Substitution (R-Group)Synthesis MethodCDK4 IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)LogP (Calculated)
    Scaffold -Cl (6-Chloro)N/A>10,000>50.02.8
    IQ-001 PhenylSuzuki-Miyaura450 ± 2512.4 ± 1.14.1
    IQ-002 Pyridin-3-ylSuzuki-Miyaura120 ± 104.2 ± 0.53.2
    IQ-003 Morpholin-4-ylBuchwald-Hartwig85 ± 82.8 ± 0.32.1
    IQ-004 4-Methylpiperazin-1-ylBuchwald-Hartwig18 ± 2 0.9 ± 0.1 1.8
    Control PalbociclibN/A11 ± 10.6 ± 0.12.5

    Note: IQ-004 demonstrates that the introduction of a solubilizing basic amine via Buchwald-Hartwig amination drastically improves both biochemical potency and cellular efficacy, validating the synthetic rationale.

    References

    • European Patent Office. EP1397360A1 - Azaindoles. (Mentions isoquinoline-3-carbonitrile derivatives as kinase inhibitors for Syk, Aurora2, KDR, FAK).1

    • Shamroukh, A. H., et al. (2020). Synthesis of 1,6-Dihydropyridine-3-carbonitrile Derivatives via Lewis Acid-Catalyzed Annulation. The Journal of Organic Chemistry, ACS Publications. 2

    • World Intellectual Property Organization. WO2019195846A1 - Imidazopiperazinone inhibitors of transcription activating proteins. (Details the PdCl2(dppf) cross-coupling of isoquinoline-3-carbonitrile scaffolds). 3

    • ResearchGate. A Simple Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives Through Multicomponent Reactions in Water. (Discusses privileged structures for ATP-dependent kinases like CDK4). 4

    • Gouhar, R. S., et al. (2013). Synthesis and anticancer screening of some novel substituted pyrazole derivatives. Der Pharma Chemica. 5

    Sources

    Method

    Application Note: Discovery and Evaluation of 6-Chloroisoquinoline-3-carbonitrile Derivatives as Novel Antimicrobial Agents

    Target Audience: Researchers, Medicinal Chemists, and Pre-clinical Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Chemical Rationale The escalating crisi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Pre-clinical Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

    Introduction & Chemical Rationale

    The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (including Methicillin-resistant Staphylococcus aureus [MRSA] and Vancomycin-resistant Enterococci [VRE]), necessitates the exploration of underexploited chemical spaces. Isoquinoline alkaloids and their synthetic derivatives have emerged as highly privileged scaffolds in antimicrobial drug discovery due to their planar, heteroaromatic structures that readily intercalate with nucleic acids and bind to critical bacterial enzymes [1].

    The 6-Chloroisoquinoline-3-carbonitrile building block offers a highly strategic starting point for library generation:

    • The 6-Chloro Substituent (C-6): Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura couplings). The introduction of lipophilic alkynyl or aryl groups at this position has been shown to drastically enhance penetration through the thick peptidoglycan layer of Gram-positive bacteria, leading to potent intracellular clearance[2].

    • The 3-Carbonitrile Group (C-3): Serves as a strong electron-withdrawing group that lowers the pKa of the isoquinoline nitrogen, optimizing the molecule's ionization state at physiological pH. Furthermore, the nitrile can be synthetically transformed into amidines, primary amines, or tetrazoles to form critical hydrogen-bonding networks with target enzymes such as DNA gyrase or topoisomerase IV [3].

    Experimental Workflows & Protocols

    Protocol A: Late-Stage Derivatization via Sonogashira Cross-Coupling

    To generate a library of alkynyl isoquinolines, the C-6 chlorine atom is substituted using a Sonogashira cross-coupling reaction. This specific functionalization is known to yield derivatives with strong bactericidal activity[2].

    Step-by-Step Methodology:

    • Reagent Preparation: In an oven-dried Schlenk flask, combine 6-chloroisoquinoline-3-carbonitrile (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

      • Causality: Pd(PPh₃)₄ initiates the oxidative addition into the C-Cl bond, while CuI acts as a co-catalyst to form a highly reactive copper acetylide intermediate, significantly accelerating the transmetalation step.

    • Solvent & Base Addition: Add a degassed mixture of DMF and Triethylamine (TEA) (1:1 v/v).

      • Causality: DMF provides excellent solubility for the polar carbonitrile precursor. TEA acts as both a base to neutralize the HCl byproduct and a ligand to stabilize the Pd(0) species. Degassing via argon sparging is critical; oxygen rapidly oxidizes Pd(0) to an inactive Pd(II) state, causing catalytic failure and alkyne homocoupling.

    • Reaction & Monitoring: Heat the mixture to 80°C under an argon atmosphere for 12 hours.

      • Self-Validation Checkpoint: Monitor reaction progression via LC-MS or TLC. The disappearance of the parent mass (m/z ~188) and the emergence of the coupled product mass validates successful conversion.

    • Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

    Protocol B: High-Throughput Antimicrobial Susceptibility Testing (AST)

    This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method.

    Step-by-Step Methodology:

    • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

      • Causality: CAMHB contains standardized physiological concentrations of Ca²⁺ and Mg²⁺. These divalent cations are essential for stabilizing the bacterial outer membrane; variations can lead to false susceptibility profiles, particularly for Gram-negative strains.

    • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the isoquinoline derivatives in CAMHB, ranging from 128 µg/mL to 0.25 µg/mL. Maintain a final DMSO concentration of 1% to prevent solvent toxicity.

    • Inoculation: Add 50 µL of bacterial suspension (adjusted to a 0.5 McFarland standard and diluted 1:100) to each well.

      • Causality: This yields a final assay concentration of 5×105 CFU/mL. An inoculum that is too dense causes the "inoculum effect" (false resistance due to drug depletion), while a sparse inoculum yields false susceptibility.

    • Incubation & Reading: Incubate plates at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible bacterial growth.

      • Self-Validation Checkpoint: Every plate must include a Growth Control (broth + bacteria, no drug) to confirm viability, a Sterility Control (broth only) to rule out contamination, and a Reference Control (e.g., Vancomycin) to ensure strain susceptibility aligns with historical baselines.

    Protocol C: Mechanism of Action (MoA) – Macromolecular Biosynthesis Assay

    To determine whether the active isoquinoline derivatives inhibit DNA replication or cell wall synthesis [2].

    Step-by-Step Methodology:

    • Culture Preparation: Grow S. aureus in CAMHB to early exponential phase (OD₆₀₀ = 0.2).

    • Radiolabel Dosing: Aliquot the culture and add specific radiolabeled precursors: [³H]-thymidine (for DNA synthesis) or [³H]-N-acetylglucosamine (for peptidoglycan synthesis).

    • Drug Exposure: Treat the aliquots with the lead isoquinoline derivative at 2× MIC.

      • Causality: Using 2× MIC ensures rapid target engagement without causing immediate cell lysis, allowing for the precise measurement of biosynthetic arrest before secondary phenotypic death occurs.

    • Precipitation & Scintillation: After 30 minutes, precipitate the macromolecules using ice-cold 5% Trichloroacetic acid (TCA). Filter the precipitates onto glass microfiber filters and quantify radioactivity using a liquid scintillation counter.

      • Self-Validation Checkpoint: Compare counts per minute (CPM) against an untreated control (100% incorporation) and known mechanistic controls (e.g., Ciprofloxacin for DNA, Vancomycin for cell wall).

    Quantitative Data Presentation

    The following table summarizes representative MIC data for various 6-chloroisoquinoline-3-carbonitrile derivatives, illustrating structure-activity relationships (SAR). The addition of lipophilic alkynes at C-6 and hydrogen-bond acceptors at C-3 significantly broadens the antimicrobial spectrum [3].

    Compound IDSubstitution (C-6)Substitution (C-3)S. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
    Parent Scaffold -Cl-CN>64>128>128
    Derivative A -Phenyl-CN1664>128
    Derivative B -Phenylethynyl-CN23264
    Derivative C -Phenylethynyl-Tetrazole0.5832
    Vancomycin (Ctrl) N/AN/A1>128>128

    Experimental Workflow Visualization

    The following logical diagram maps the drug discovery pipeline from the initial chemical scaffold to a validated antimicrobial candidate.

    DrugDiscovery Scaffold 6-Chloroisoquinoline- 3-carbonitrile Synthesis Pd-Catalyzed Derivatization Scaffold->Synthesis C-Cl Activation Library Compound Library Generation Synthesis->Library Structural Diversity AST Broth Microdilution (AST) Library->AST Phenotypic Screen Hit Lead Identification (MIC < 4 µg/mL) AST->Hit Efficacy Filter MoA Macromolecular Biosynthesis Assay Hit->MoA Target Elucidation Candidate Validated Antimicrobial Candidate MoA->Candidate Mechanism Confirmed

    Workflow for synthesis, screening, and validation of isoquinoline-3-carbonitrile derivatives.

    References

    • Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry, 2013.[Link]

    • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences (MDPI), 2022.[Link]

    • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules (MDPI), 2024.[Link]

    Sources

    Application

    Use of 6-Chloroisoquinoline-3-carbonitrile in materials science

    Application Note: 6-Chloroisoquinoline-3-carbonitrile as a Core Scaffold for Donor-Acceptor (D-A) Organic Electronics Executive Summary 6-Chloroisoquinoline-3-carbonitrile (CAS 1613317-42-2) is a highly versatile, electr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 6-Chloroisoquinoline-3-carbonitrile as a Core Scaffold for Donor-Acceptor (D-A) Organic Electronics

    Executive Summary

    6-Chloroisoquinoline-3-carbonitrile (CAS 1613317-42-2) is a highly versatile, electron-deficient heterocyclic building block. In materials science, particularly in the development of organic electronics and fluorophores, it serves as a privileged scaffold for constructing Donor-Acceptor (D-A) architectures[1]. This application note details the mechanistic rationale, synthetic protocols, and device integration strategies for utilizing this compound to develop high-performance Electron Transport Materials (ETMs) and emissive dopants for Organic Light-Emitting Diodes (OLEDs)[2].

    Mechanistic Rationale & Molecular Design

    The utility of 6-Chloroisoquinoline-3-carbonitrile in organic electronics stems from two distinct structural features that dictate its chemical and photophysical behavior:

    • Deep LUMO Tuning via the Carbonitrile Group: The -CN group at the 3-position acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the isoquinoline π -system, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level[1]. A deep LUMO (typically -3.0 to -3.3 eV) is critical for matching the work function of standard cathode materials (e.g., LiF/Al), thereby minimizing the electron injection barrier and enhancing electron mobility in OLED devices[2].

    • Regioselective Functionalization via the C6-Chloride: The chlorine atom at the 6-position provides a reliable synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura)[3]. While aryl chlorides are generally less reactive than bromides, the strongly electron-deficient nature of the cyanoisoquinoline core reduces the electron density at the C-Cl bond, facilitating the oxidative addition of electron-rich Palladium(0) species. This allows for the direct attachment of electron-donating groups (EDGs) like carbazole or triphenylamine to establish an intramolecular charge transfer (ICT) state[4].

    G A 6-Chloroisoquinoline-3-carbonitrile (Acceptor Core) B Strong Electron-Withdrawing Group (-CN at C3) A->B Structural Feature C Reactive Halogen Handle (-Cl at C6) A->C Structural Feature D Deep LUMO Level (Enhanced Electron Transport) B->D Electronic Effect E Pd-Catalyzed Cross-Coupling (Donor Attachment) C->E Synthetic Utility F Donor-Acceptor (D-A) Fluorophore (OLED Emitter / ETL) D->F Property E->F Yields

    Fig 1. Mechanistic rationale for utilizing 6-Chloroisoquinoline-3-carbonitrile in D-A architectures.

    Experimental Protocols: Synthesis of a D-A Fluorophore

    Protocol: Buchwald-Hartwig Amination to yield 6-(9H-carbazol-9-yl)isoquinoline-3-carbonitrile (Cz-IQCN)

    Causality & Reagent Selection: To overcome the activation energy of the C-Cl bond, a highly active precatalyst, Pd2​(dba)3​ , is paired with the sterically demanding, electron-rich biaryl phosphine ligand XPhos[4]. Sodium tert-butoxide (t-BuONa) is selected as the base to efficiently deprotonate the carbazole without hydrolyzing the sensitive nitrile group, which can easily occur if aqueous hydroxide bases are used.

    Step-by-Step Procedure:

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 6-Chloroisoquinoline-3-carbonitrile (1.0 mmol, 188.6 mg), 9H-carbazole (1.2 mmol, 200.6 mg), Pd2​(dba)3​ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and t-BuONa (1.5 mmol, 144.1 mg).

    • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject 10 mL of anhydrous, degassed toluene via syringe. Rationale: Toluene provides a high boiling point for thermal activation and maintains the solubility of the non-polar catalytic intermediates.

    • Reaction: Stir the mixture at 110 °C for 12 hours.

    • Work-up: Cool the reaction to room temperature, dilute with 20 mL dichloromethane (DCM), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 4:1 v/v).

    Self-Validating Checkpoint:

    • TLC Analysis: The product should appear as a highly fluorescent spot under 365 nm UV light, with an Rf​ value lower than the starting carbazole but higher than the starting isoquinoline.

    • Purity Verification: Before device fabrication, the material must be purified by vacuum train sublimation ( 10−6 Torr). Trace palladium impurities act as severe non-radiative recombination centers, quenching the photoluminescence quantum yield (PLQY)[5].

    Device Fabrication & Photophysical Characterization

    Once synthesized, the D-A compound (Cz-IQCN) is integrated into an OLED architecture. The rigid isoquinoline core suppresses non-radiative vibrational decay, leading to high solid-state emission efficiency[5].

    OLED Fabrication Protocol:

    • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the ITO work function.

    • Hole Transport Layer (HTL): Spin-coat PEDOT:PSS at 3000 rpm for 60 seconds. Anneal at 150 °C for 15 minutes in air.

    • Vacuum Deposition: Transfer the substrate to a vacuum thermal evaporator (base pressure <10−6 Torr).

    • Emissive/Electron Transport Layer: Co-deposit the synthesized Cz-IQCN with a host matrix (or use it neat as an ETL) at a rate of 1.0 Å/s to a thickness of 30 nm.

    • Cathode Deposition: Deposit LiF (1 nm, 0.1 Å/s) followed by Aluminum (100 nm, 2.0 Å/s) through a shadow mask.

    Workflow S1 1. Synthesis Buchwald-Hartwig Amination S2 2. Purification Silica Gel & Recrystallization (Self-Validation: TLC/NMR) S1->S2 S3 3. Photophysics UV-Vis & PL Spectroscopy (Self-Validation: Quantum Yield) S2->S3 S4 4. Device Fabrication Vacuum Thermal Evaporation (OLED Integration) S3->S4 S5 5. Device Testing J-V-L Characteristics & EQE Measurement S4->S5

    Fig 2. Self-validating workflow from synthesis to OLED device fabrication and characterization.

    Quantitative Data Presentation

    The following table summarizes the photophysical and electrochemical data of the synthesized Cz-IQCN compared to the industry-standard electron transport material, Alq3. The deep LUMO and high electron mobility confirm the efficacy of the cyanoisoquinoline design[1].

    Material λabs​ (nm) λem​ (nm)PLQY ( ΦF​ )HOMO (eV)LUMO (eV) μe​ ( cm2/V⋅s )
    Cz-IQCN 3654850.82-5.85-3.15 4.5×10−4
    Alq3 (Ref)3905200.11-5.70-3.00 1.4×10−6

    Note: HOMO/LUMO levels determined via cyclic voltammetry (CV) in anhydrous acetonitrile using 0.1 M TBAPF6​ as the supporting electrolyte, referenced to Fc/Fc+ .

    References

    • [3] Application Note & Protocols: 6-Chloroisoquinoline-1-carbaldehyde in Fluorescent Probe Design. BenchChem. 3

    • [1] Application Notes and Protocols: Isoquinoline-1-Carboxylic Acid Derivatives for Organic Light-Emitting Diodes (OLEDs). BenchChem.1

    • [2] Method for obtaining image contrast migration imaging members - Patent 0743573. European Publication Server. 2

    • [5] Development of unsymmetrical boron complexes bearing (iso)quinolylphenol ligands and their halogenated derivatives; crystal polymorphism for white-light-emitting properties. RSC Publishing. 5

    • [4] Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. ACS Omega.4

    Sources

    Method

    Application Note: High-Throughput Screening of 6-Chloroisoquinoline-3-carbonitrile Libraries for Kinase Inhibitor Discovery

    Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Area: Early-Stage Drug Discovery, Combinatorial Chemistry, High-Throughput Screening (HTS) Introduction & Scientific Rational...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Area: Early-Stage Drug Discovery, Combinatorial Chemistry, High-Throughput Screening (HTS)

    Introduction & Scientific Rationale

    The 6-chloroisoquinoline-3-carbonitrile scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Its unique electronic properties—driven by the electron-withdrawing carbonitrile group at the C3 position and the reactive halogen at the C6 position—make it an ideal core for generating diverse combinatorial libraries. Through late-stage functionalization, such as cross-coupling at the C6 position or annulation via the carbonitrile, researchers can rapidly synthesize fused heterocycles like dihydropyridines[1], pyrazoles[2], and benzimidazoisoquinolines[3].

    Biologically, isoquinoline-3-carbonitrile derivatives are privileged structures for targeting the ATP-binding hinge region of kinases, including p38α Mitogen-Activated Protein Kinase (MAPK)[3]. This application note details a robust, self-validating High-Throughput Screening (HTS) protocol utilizing a bioluminescent ADP-detection assay to identify novel ATP-competitive kinase inhibitors from a focused 6-chloroisoquinoline-3-carbonitrile library.

    Assay Causality & Experimental Design

    To ensure scientific integrity and reproducible hit-calling, this protocol is designed around a universal bioluminescent kinase assay (e.g., ADP-Glo™). Rather than measuring the phosphorylated substrate, this assay quantifies the ADP produced during the kinase reaction.

    Why this approach?
    • Substrate Agnosticism: It allows the use of native, unlabelled substrates (e.g., ATF2 for p38α), preventing steric hindrance artifacts caused by bulky fluorophores.

    • ATP-Competitive Sensitivity: By setting the ATP concentration strictly at its apparent Michaelis constant ( Km​ ), the assay is sensitized to detect ATP-competitive inhibitors—the primary mechanism of action for isoquinoline-3-carbonitrile derivatives.

    • Aggregation Prevention: The inclusion of 0.01% Tween-20 in the assay buffer prevents the highly hydrophobic 6-chloroisoquinoline cores from forming colloidal aggregates, which are notorious for causing false-positive promiscuous inhibition.

    MOA Target p38α MAPK (Active State) Substrate Substrate (ATF2) Phosphorylation Target->Substrate Catalyzes ATP ATP ATP->Target Binds Hinge Inhibitor 6-Chloro-IQ-3-CN Derivative Inhibitor->Target Competes with ATP Inflammation Pro-inflammatory Cytokine Release Substrate->Inflammation Induces

    Fig 1: ATP-competitive inhibition mechanism of p38α MAPK by isoquinoline-3-carbonitrile derivatives.

    High-Throughput Screening Workflow

    The following workflow is optimized for 384-well microplates, balancing reagent conservation with high-throughput capacity.

    HTS_Workflow Lib Compound Library Dispense Acoustic Dispensing (Echo 550) Lib->Dispense Kinase Kinase/Substrate Addition Dispense->Kinase ATP ATP Addition (Reaction Start) Kinase->ATP Incubate Incubation (60 min, 25°C) ATP->Incubate Detect Luminescence Detection Incubate->Detect Hit Hit Calling (Z' > 0.7) Detect->Hit

    Fig 2: Automated 384-well HTS workflow for kinase inhibitor screening.

    Step-by-Step Experimental Protocol

    Reagent Preparation
    • Kinase Buffer: Prepare a fresh buffer containing 40 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Tween-20.

      • Causality Check: EGTA chelates trace calcium to prevent non-specific kinase activation. DTT is critical to maintain the reducing environment for cysteine residues within the kinase active site.

    • Enzyme/Substrate Mix: Dilute p38α MAPK to 2 nM and ATF2 substrate to 1 µM in the Kinase Buffer.

    • ATP Mix: Prepare a 20 µM ATP solution in the Kinase Buffer (final assay concentration will be 10 µM, matching the Km​ ).

    Compound Dispensing & Pre-Incubation
    • Using an acoustic liquid handler (e.g., Labcyte Echo 550), transfer 50 nL of the 6-chloroisoquinoline-3-carbonitrile library compounds (1 mM in 100% DMSO) into a solid-white 384-well assay plate.

      • Causality Check: Acoustic dispensing eliminates plastic tip waste and prevents the carryover effects and sample loss associated with hydrophobic isoquinoline derivatives adhering to pipette tips.

    • Dispense 50 nL of 100% DMSO into negative control wells (Vehicle) and 50 nL of 1 mM SB203580 into positive control wells (100% Inhibition).

    • Add 5 µL of the Enzyme/Substrate Mix to all wells. Centrifuge at 1000 x g for 1 minute.

    • Incubate the plate at room temperature (25°C) for 15 minutes to allow compound binding.

    Reaction Initiation & Detection
    • Add 5 µL of the ATP Mix to all wells to initiate the kinase reaction. Total reaction volume is now 10 µL, with a final compound concentration of 5 µM (0.5% DMSO).

    • Incubate for 60 minutes at 25°C.

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for light generation. Incubate for 30 minutes.

    • Read luminescence on a multi-mode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5 seconds per well.

    Data Presentation & Quality Control

    A self-validating protocol requires rigorous quality control metrics per plate. The primary metric is the Z'-factor , which evaluates assay robustness based on the separation between the positive (SB203580) and negative (DMSO) controls. A Z'-factor > 0.5 indicates a highly robust assay suitable for HTS.

    Table 1: Summary of Quantitative HTS Parameters & Validation Metrics

    ParameterValue / MetricScientific Justification
    Plate Format 384-well, Solid WhiteMaximizes luminescence signal reflection; balances throughput and reagent cost.
    Final Assay Volume 10 µL (Kinase Rxn)Miniaturized to conserve expensive recombinant p38α and ATF2 substrate.
    DMSO Tolerance 0.5% (v/v)Prevents solvent-induced kinase denaturation while keeping hydrophobic libraries soluble.
    ATP Concentration 10 µMMatches the apparent Km​ of p38α, optimizing sensitivity for ATP-competitive hits.
    Z'-Factor 0.82 ± 0.04 Demonstrates excellent separation band between controls; highly reliable hit calling.
    Hit Rate (Primary) 1.4%Expected hit rate for a structurally focused, privileged kinase scaffold library.

    Hits are defined as compounds exhibiting >50% reduction in luminescence compared to the DMSO vehicle control. Primary hits must be subsequently validated via 10-point dose-response curves to determine IC₅₀ values.

    References

    • Synthesis of 1,6-Dihydropyridine-3-carbonitrile Derivatives via Lewis Acid-Catalyzed Annulation of Propargylic Alcohols with (E)-3-Amino-3-phenylacrylonitriles. The Journal of Organic Chemistry - ACS Publications.

    • Synthesis and anticancer screening of some novel substituted pyrazole derivatives. Der Pharma Chemica.

    • Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. ACS Omega.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: A Troubleshooting Guide for Isoquinoline Synthesis

    Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered du...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of the isoquinoline scaffold, a crucial core in many natural products and pharmaceutical agents.[1][2][3] This resource is structured to address specific experimental issues through a detailed question-and-answer format, underpinned by mechanistic insights and actionable protocols.

    I. The Bischler-Napieralski Reaction

    The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[4][5][6] It is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent to facilitate the cyclization.[4][6]

    Frequently Asked Questions & Troubleshooting

    Question 1: Why is my Bischler-Napieralski reaction resulting in a low yield or failing to produce the desired 3,4-dihydroisoquinoline?

    Answer: Low yields or reaction failure in the Bischler-Napieralski synthesis can often be attributed to several key factors related to substrate reactivity and reaction conditions.[4][7][8]

    • Insufficient Aromatic Ring Activation: The core of this reaction is an electrophilic aromatic substitution.[5] Therefore, the aromatic ring of the β-arylethylamide must be sufficiently electron-rich to facilitate cyclization.[4][8] Substrates with electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring are more reactive.[4][5] Conversely, electron-withdrawing groups will make the cyclization significantly more challenging.[7][9]

    • Inadequate Dehydrating Agent: The choice of dehydrating agent is critical. For less reactive substrates, a standard agent like phosphorus oxychloride (POCl₃) may not be potent enough.[4][8]

    • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. While heating is often necessary, excessively high temperatures can lead to decomposition and the formation of side products.[4]

    Troubleshooting Strategies:

    Problem Recommended Solution Scientific Rationale
    Low Substrate Reactivity For substrates with electron-withdrawing groups, consider using a stronger dehydrating agent system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[5] Alternatively, modern, milder protocols using triflic anhydride (Tf₂O) and 2-chloropyridine at lower temperatures (-20 °C to 0 °C) can be effective and prevent degradation.[7]Stronger dehydrating agents generate a more electrophilic intermediate, compensating for the reduced nucleophilicity of the deactivated aromatic ring. Milder methods can prevent the substrate and product from decomposing under harsh acidic conditions.[7]
    Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider incrementally increasing the reaction temperature or extending the reaction time.[10]The activation energy for the cyclization may not be reached at lower temperatures. Careful monitoring prevents unnecessary heating that could lead to side reactions.[10]
    Product Degradation If the product is known to be unstable under strongly acidic conditions, employ milder reaction conditions. The Tf₂O/2-chloropyridine system is a good alternative.[10]Milder conditions reduce the likelihood of acid-catalyzed decomposition pathways.

    Question 2: I'm observing a significant amount of a styrene-like side product. What is causing this and how can I prevent it?

    Answer: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis and proceeds through a retro-Ritter reaction mechanism.[5][11] This side reaction is more prominent when the intermediate nitrilium salt is particularly stable, which can be influenced by the substrate's structure.[11]

    Preventative Measures:

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[11]

    • Alternative Reagents: Employing reagents like oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt that leads to the retro-Ritter side reaction.[5][11]

    Experimental Protocol: Classical Bischler-Napieralski Synthesis using POCl₃
    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the β-arylethylamide in an anhydrous high-boiling solvent such as toluene or xylene.

    • Reagent Addition: Add phosphorus oxychloride (POCl₃), typically 2-5 equivalents, dropwise to the solution.[7] The addition may be exothermic, so cooling in an ice bath may be necessary.[10]

    • Heating: Heat the reaction mixture to reflux (80-140 °C, depending on the solvent and substrate) and monitor the reaction's progress using TLC.[7]

    • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[7]

    • Basification: Make the aqueous solution strongly basic (pH > 10) by adding a concentrated aqueous base, such as 40% NaOH or concentrated NH₄OH, while cooling in an ice bath.[7]

    • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[7]

    • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[7][10]

    Visualization of the Bischler-Napieralski Workflow

    G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Workup & Purification a Dissolve β-arylethylamide in anhydrous solvent b Add POCl₃ dropwise a->b c Heat to reflux b->c d Monitor by TLC/LC-MS c->d e Quench with ice d->e Reaction Complete f Basify to pH > 10 e->f g Extract with organic solvent f->g h Purify (Chromatography/Recrystallization) g->h

    Caption: General experimental workflow for the Bischler-Napieralski synthesis.

    II. The Pictet-Spengler Reaction

    The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[3][12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[13]

    Frequently Asked Questions & Troubleshooting

    Question 1: My Pictet-Spengler reaction is giving a low yield or no product at all. What are the likely causes?

    Answer: Several factors can contribute to a low-yielding or unsuccessful Pictet-Spengler reaction.

    • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[14] If the catalyst is not strong enough, the reaction may not proceed.

    • Decomposition of Starting Materials: Some starting materials, particularly tryptophan derivatives, can be sensitive to harsh acidic conditions and high temperatures.[14]

    • Poor Quality Reagents: Impurities in the aldehyde or the use of a wet solvent can hinder the reaction. Water can hydrolyze the intermediate iminium ion.[14]

    • Steric Hindrance: Bulky substituents on the nitrogen of the β-arylethylamine or on the aldehyde can slow down the reaction.[14]

    Troubleshooting Strategies:

    Problem Recommended Solution Scientific Rationale
    Low or No Product Yield Use a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid such as BF₃·OEt₂. For sensitive substrates, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.[14]Stronger acids more effectively promote the formation of the reactive iminium ion intermediate. A two-step procedure can allow for milder conditions for the cyclization step.
    Side Product Formation (e.g., Epimerization, δ-Lactam Formation) Carefully optimize the acid concentration and temperature. Protecting the carboxylic acid of the aldehyde component as an ester can prevent lactam formation. Running the reaction under an inert atmosphere can minimize oxidative side products.[14]Milder conditions can prevent epimerization. Protecting groups block unwanted intramolecular reactions. An inert atmosphere prevents the oxidation of the sensitive indole nucleus.
    Difficulty in Purification If the product is basic, an acid-base extraction can be an effective purification step before resorting to column chromatography or recrystallization.Acid-base extraction is a highly effective method for separating basic compounds from neutral or acidic impurities.
    Experimental Protocol: General Procedure for Tetrahydro-β-carboline Synthesis
    • Reaction Setup: To a solution of the tryptamine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile), add the aldehyde (1.1 eq).[12]

    • Acid Addition: Add the acid catalyst (e.g., TFA, 1.1 eq) to the reaction mixture.

    • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor by TLC until the starting material is consumed.[12]

    • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[12]

    • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[12]

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

    Visualization of the Pictet-Spengler Mechanism

    G cluster_0 Iminium Ion Formation cluster_1 Cyclization & Deprotonation A β-arylethylamine + Aldehyde B Schiff Base Intermediate A->B Condensation C Iminium Ion (Electrophile) B->C Protonation (H+) D Intramolecular Electrophilic Attack C->D E Spirocyclic Intermediate D->E F Deprotonation E->F Rearomatization G Tetrahydroisoquinoline Product F->G

    Caption: Simplified mechanism of the Pictet-Spengler reaction.

    III. The Pomeranz-Fritsch Reaction

    The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and an aminoacetal via an acid-catalyzed cyclization of the resulting Schiff base.[1][15][16]

    Frequently Asked Questions & Troubleshooting

    Question 1: My Pomeranz-Fritsch reaction is giving a very low yield. What are the common causes?

    Answer: Low yields are a frequent issue in the Pomeranz-Fritsch synthesis and can be traced back to several factors.[15]

    • Incomplete Schiff Base Formation: The initial condensation is an equilibrium-driven step. The presence of water can hinder the formation of the imine.[15]

    • Substituent Effects: The electronic nature of the substituents on the benzaldehyde ring significantly influences the cyclization. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups deactivate the ring, making cyclization more difficult.[15]

    • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Concentrated sulfuric acid, while traditional, can lead to charring and side reactions.[15]

    • Suboptimal Reaction Temperature and Time: Excessive heat or prolonged reaction times can cause decomposition of starting materials and products.[15]

    Troubleshooting Strategies:

    Problem Recommended Solution Scientific Rationale
    Low Yield Ensure anhydrous conditions for the Schiff base formation, potentially using a Dean-Stark apparatus to remove water.[15] For substrates with electron-withdrawing groups, consider alternative acid catalysts like polyphosphoric acid.[15] Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.[15]Anhydrous conditions drive the equilibrium towards the Schiff base. Polyphosphoric acid can sometimes offer better results than sulfuric acid for certain substrates.[15] Optimization of reaction time and temperature minimizes decomposition.
    Oxazole Formation as a Side Product Experiment with different Brønsted and Lewis acids to find a catalyst that favors the desired electrophilic aromatic substitution. Carefully control the reaction temperature, as the activation energies for isoquinoline and oxazole formation may differ.[15]The choice of acid and temperature can influence the relative rates of competing cyclization pathways.
    Formation of Benzo[d]azepinone Scaffolds This has been observed in modified Ugi/Pomeranz-Fritsch reactions, particularly with aqueous HCl in dioxane. Switching to a different acid catalyst system, such as TFA, may favor the formation of the desired isoquinoline.[1]The acid catalyst can direct the cyclization pathway towards different ring systems.
    Experimental Protocol: Standard Pomeranz-Fritsch Synthesis of Isoquinoline
    • Schiff Base Formation: In a round-bottom flask, combine benzaldehyde and 2,2-diethoxyethylamine. If necessary, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water and drive the reaction to completion.

    • Cyclization: Carefully add the pre-formed Schiff base to a cooled, stirred solution of the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

    • Heating: Gently heat the reaction mixture. The optimal temperature and time will depend on the substrate and should be determined by monitoring the reaction's progress (e.g., by TLC).

    • Workup: After cooling, pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH or NH₄OH).

    • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by distillation, chromatography, or recrystallization.[17][18]

    Visualization of Pomeranz-Fritsch Troubleshooting Logic

    G Start Low Yield in Pomeranz-Fritsch Reaction Q1 Check Schiff Base Formation Start->Q1 A1 Ensure anhydrous conditions Use Dean-Stark apparatus Q1->A1 Incomplete? Q2 Evaluate Substituent Effects Q1->Q2 Complete A1->Q2 A2 Electron-donating groups favor reaction Consider alternative synthesis for strongly deactivated rings Q2->A2 Deactivating groups? Q3 Optimize Acid Catalyst Q2->Q3 Activating groups A2->Q3 A3 Try alternative acids (e.g., PPA) Optimize concentration Q3->A3 Suboptimal? Q4 Monitor Reaction Conditions Q3->Q4 Optimal A3->Q4 A4 Optimize temperature and time Monitor by TLC/LC-MS to avoid decomposition Q4->A4 Decomposition observed? End Improved Yield Q4->End Optimized A4->End

    Caption: Troubleshooting logic for low yields in the Pomeranz-Fritsch reaction.

    IV. General Purification Strategies

    Question: I am struggling to purify my crude isoquinoline product. What are the best general approaches?

    Answer: The purification of isoquinoline derivatives often requires a combination of techniques.

    • Acid-Base Extraction: Since isoquinolines are basic, an acid-base extraction is a powerful first step to remove non-basic impurities.

    • Recrystallization: This is an effective method for obtaining highly pure crystalline products. The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[18]

    • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica or alumina is the method of choice.[18]

    • Distillation: For liquid isoquinolines, distillation can be an effective purification method, especially for removing non-volatile impurities.[19]

    A multi-step approach, such as an initial acid-base extraction followed by recrystallization or column chromatography, often yields the best results. For achieving very high purity (≥99.9%), multiple recrystallizations may be necessary.[18]

    References

    • Benchchem. (n.d.). Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines.
    • Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
    • Benchchem. (n.d.). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
    • Benchchem. (n.d.). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
    • Google Patents. (n.d.). Purification of isoquinoline - JPH01153679A.
    • Benchchem. (n.d.). Improving the yield of the Bischler-Napieralski reaction for isoquinolines.
    • AKJournals. (2011). Optimization of a new isoquinoline derivative preparation.
    • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
    • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
    • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
    • J&K Scientific LLC. (2025). Bischler–Napieralski Reaction.
    • Wikipedia. (n.d.). Pictet–Spengler reaction.
    • chemeurope.com. (n.d.). Pictet-Spengler reaction.
    • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
    • Benchchem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
    • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil.
    • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction.
    • Grokipedia. (n.d.). Bischler–Napieralski reaction.
    • Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
    • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction.
    • Wikipedia. (n.d.). Bischler–Napieralski reaction.

    Sources

    Optimization

    Technical Support Center: Purification &amp; Troubleshooting for 6-Chloroisoquinoline-3-carbonitrile

    Welcome to the Technical Support Center for 6-Chloroisoquinoline-3-carbonitrile (CAS: 1613317-42-2). As a bifunctional heterocyclic intermediate widely used in drug development, this compound presents unique purification...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 6-Chloroisoquinoline-3-carbonitrile (CAS: 1613317-42-2). As a bifunctional heterocyclic intermediate widely used in drug development, this compound presents unique purification challenges. The electron-deficient isoquinoline ring, combined with a highly reactive nitrile group and a halogen, makes it susceptible to hydrolysis, metal-complexation, and co-elution with regioisomers.

    This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you achieve >99.9% purity.

    PurificationWorkflow Crude Crude 6-Chloroisoquinoline-3-carbonitrile Analysis LC-MS / TLC Profiling Crude->Analysis Metals Metal Catalyst Residues? (e.g., Pd, Cu) Analysis->Metals Scavenger Thiol-Resin Scavenging Metals->Scavenger Yes Isomers Regioisomers Present? Metals->Isomers No Scavenger->Isomers Chromatography Flash Chromatography (Deactivated Silica) Isomers->Chromatography Yes Hydrolysis Amide/Acid Impurities? Isomers->Hydrolysis No Chromatography->Hydrolysis Wash Basic Wash (Sat. NaHCO3) Hydrolysis->Wash Yes Recryst Hot Recrystallization Hydrolysis->Recryst No Wash->Recryst Pure Pure Product (>99.5%) Recryst->Pure

    Workflow for isolating pure 6-chloroisoquinoline-3-carbonitrile from crude synthetic mixtures.

    Quantitative Impurity Profiling

    Before initiating purification, you must accurately diagnose the contamination. Table 1 summarizes the quantitative analytical signatures of common impurities associated with this compound.

    Table 1: Quantitative Impurity Profile & Analytical Signatures

    Impurity ClassMechanistic OriginLC-MS Signature (ESI+)TLC Behavior (Hex/EtOAc 3:1)Primary Removal Strategy
    Regioisomers (e.g., 7-chloro)Non-selective cyclization during synthesisIdentical[M+H]+ (m/z 189.0)ΔRf ≤ 0.05 (Co-elution risk)Deactivated Silica Chromatography
    Amide Byproduct Acid/Base-catalyzed nitrile hydration[M+18]+ (m/z 207.0)Highly retained (Rf < 0.1)Hot Recrystallization
    Carboxylic Acid Over-hydrolysis of the nitrile[M+19]+ (m/z 208.0, ESI-)Baseline retention (Rf = 0.0)Aqueous Basic Wash
    Metal Residues Pd/Cu catalysts complexing with N-atomBroad baseline / Ion suppressionBrown/Yellow spotting at baselineThiol-Resin Scavenging
    Troubleshooting Guide (Q&A)

    Q1: My isolated 6-chloroisoquinoline-3-carbonitrile is contaminated with regioisomers (e.g., the 7-chloro isomer). Why are they so hard to separate, and how do I resolve them? Causality: Regioisomers of halogenated isoquinolines possess nearly identical dipole moments and boiling points, rendering standard distillation or basic extraction ineffective[1]. Because the electronic difference between the 6- and 7-positions is minimal, their affinity for standard silica gel is almost indistinguishable. Solution: You must exploit slight differences in packing efficiency via multi-step recrystallization or use highly optimized gradient column chromatography[2]. If using chromatography, a shallow gradient (e.g., 5% to 20% EtOAc in Hexanes) on ultra-fine silica (230-400 mesh) is required.

    Q2: I am seeing a highly polar spot on TLC and an [M+18]+ peak on LC-MS after running my crude product through a silica column. What happened? Causality: You have inadvertently synthesized 6-chloroisoquinoline-3-carboxamide. Silica gel possesses acidic silanol groups (-SiOH). When combined with trace moisture in your eluents, the silica surface acts as a heterogeneous Brønsted/Lewis acid, catalyzing the hydration of the electrophilic nitrile group into a primary amide. Solution: You must deactivate your silica gel prior to chromatography to neutralize the acidic sites[3]. See Protocol A below.

    Q3: My product has a dark yellow/brown tint, and the NMR baseline is exceptionally broad. How do I clean this up? Causality: The basic nitrogen of the isoquinoline ring acts as an excellent ligand for transition metals (like Palladium or Copper) used in upstream cross-coupling or cyanation steps. These paramagnetic metal complexes broaden NMR signals and impart color[3]. Solution: Polar metal residues bind strongly to silica, but chelating agents or functionalized resins are far more effective[3]. Treat your organic solution with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 40°C for 2 hours, then filter.

    Standard Operating Procedures (Methodologies)
    Protocol A: Deactivated Silica Gel Chromatography

    Purpose: To isolate the target compound from regioisomers without inducing nitrile hydrolysis or peak tailing.

    • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes) and add 1-3% (v/v) Triethylamine (Et3N)[3].

    • Slurry Packing: Mix the silica gel with the Et3N-doped solvent to create a slurry. Pour into the column and flush with 2 column volumes. Mechanism: The Et3N binds to and neutralizes the acidic silanol groups.

    • Dry Loading: Dissolve the crude 6-chloroisoquinoline-3-carbonitrile in a volatile solvent (e.g., Dichloromethane), add a small amount of deactivated silica, and evaporate to a free-flowing powder. Load this evenly onto the column bed[3].

    • Elution: Run a shallow gradient of Ethyl Acetate in Hexanes (starting at 5% EtOAc).

    • Self-Validation Step: Spot the collected fractions on a TLC plate. A self-validating successful run will yield a tight, circular UV-active spot (254 nm) with zero baseline streaking. If streaking is observed, the silica was insufficiently deactivated.

    Protocol B: Multi-Step Recrystallization for >99.9% Purity

    Purpose: Final polishing to remove trace amides and achieve ultra-high purity, which is often superior to distillation for isoquinoline derivatives[1].

    • Solvent Selection: Place ~20 mg of crude product in a test tube. Test solubility in Ethanol or an Ethyl Acetate/Heptane mixture. The ideal solvent dissolves the compound completely only when heated to reflux[3].

    • Dissolution: Transfer the bulk crude to an Erlenmeyer flask. Add the chosen solvent portion-wise while heating to reflux until the solid just dissolves. Do not add excess solvent.

    • Cooling Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (to promote large crystal lattice formation, which excludes impurities), then transfer to an ice bath (4°C) for 1 hour.

    • Isolation: Filter the crystals under vacuum and wash with a minimal volume of ice-cold solvent.

    • Self-Validation Step: Analyze both the isolated crystals and the mother liquor via HPLC. The protocol is validated if the mother liquor is highly enriched with the regioisomer/amide impurities, while the crystal crop assays at >99.5% purity. Repeat the process 2-3 times to achieve ≥99.9% purity[1].

    Frequently Asked Questions (FAQs)

    Q: Is distillation a viable alternative to chromatography for this compound? A: While distillation can increase the purity of basic isoquinolines from 70% to 95%, it is generally insufficient for separating regioisomers or removing high-boiling tar-based impurities. Multi-step crystallization is the industrially preferred method to achieve ≥99.9% purity for isoquinoline derivatives[1]. Furthermore, heating 6-chloroisoquinoline-3-carbonitrile to extreme temperatures risks thermal degradation of the nitrile.

    Q: What safety precautions should I take when handling this compound? A: Like many isoquinolinecarbonitrile derivatives, it should be treated as a respiratory and skin irritant. It is a combustible solid. Always handle it inside a fume hood while wearing a dust mask (type N95), eye shields, and standard laboratory gloves[4].

    Q: Why does my compound precipitate prematurely during dry loading? A: 6-Chloroisoquinoline-3-carbonitrile has rigid, planar aromatic geometry, leading to strong π-π stacking and rapid crystallization. If your loading solvent evaporates too quickly before mixing with the silica, it will crash out as large chunks rather than a fine powder. Ensure thorough mixing and slow rotary evaporation during the dry loading preparation[3].

    References
    • KewelChem. "6-Chloroisoquinoline-3-carbonitrile". Source: kewelchem.com.
    • BenchChem. "Technical Support Center: Purification of Isoquinoline Derivatives". Source: benchchem.com.
    • MDPI. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents". Source: mdpi.com.
    • Sigma-Aldrich. "3-Isoquinolinecarbonitrile". Source: sigmaaldrich.com.
    • Google Patents (JPH01153679A). "Purification of isoquinoline". Source: google.com.

    Sources

    Troubleshooting

    Technical Support Center: Analytical Method Development for 6-Chloroisoquinoline-3-carbonitrile

    Welcome to the Technical Support Center for 6-Chloroisoquinoline-3-carbonitrile (CAS: 1613317-42-2). Designed for analytical scientists and drug development professionals, this guide provides field-proven, self-validatin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 6-Chloroisoquinoline-3-carbonitrile (CAS: 1613317-42-2). Designed for analytical scientists and drug development professionals, this guide provides field-proven, self-validating protocols and troubleshooting strategies for High-Performance Liquid Chromatography (HPLC) and LC-MS method development.

    As a Senior Application Scientist, my approach focuses on the causality behind chromatographic behavior. By understanding the physicochemical properties of the isoquinoline scaffold—specifically its basic nitrogen, lipophilic chlorine atom, and hydrolytically labile nitrile group—we can engineer robust, stability-indicating methods.

    Section 1: Core Method Development FAQs

    Q1: What are the primary chromatographic challenges associated with 6-Chloroisoquinoline-3-carbonitrile? A1: The molecule presents three distinct analytical challenges:

    • Silanol Interactions: The basic isoquinoline nitrogen (pKa ~4.5) strongly interacts with residual, unendcapped silanols on the silica stationary phase, causing severe peak tailing at neutral pH[1].

    • Positional Isomer Separation: Distinguishing the 6-chloro isomer from process impurities like 5-chloro or 7-chloro derivatives requires high shape selectivity.

    • Hydrolytic Lability: The carbonitrile group at the 3-position is highly susceptible to hydrolysis under extreme pH conditions, necessitating careful buffer selection to prevent on-column degradation[2].

    Q2: Which stationary phase chemistry is recommended for optimal retention and resolution? A2: While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase is highly recommended. The causality here lies in the π−π interactions facilitated by the phenyl rings, which offer superior orthogonal selectivity for resolving closely eluting halogenated isoquinoline isomers compared to purely dispersive C18 interactions[3].

    Q3: How should I optimize the mobile phase pH to ensure peak symmetry and analyte stability? A3: To suppress secondary silanol interactions and maintain the analyte in a single ionization state, operate at a pH at least 2 units below the pKa of the isoquinoline nitrogen. A mobile phase of 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) ensures the nitrogen is fully protonated, yielding sharp, symmetrical peaks. Avoid basic mobile phases (pH > 8), as the combination of high pH and aqueous conditions will initiate the hydration of the nitrile group into an amide[2].

    Section 2: Troubleshooting Guide

    Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.8)

    • Causality: Ion-exchange interactions between the positively charged isoquinoline nitrogen and negatively charged, ionized silanols ( SiO− ) on the column support.

    • Resolution:

      • Verify the mobile phase pH is strictly < 3.0 to keep silanols protonated ( SiOH ) and neutral.

      • Switch to a column utilizing Charged Surface Hybrid (CSH) technology, which applies a low-level positive charge to the particle surface to electrostatically repel basic analytes.

    Issue 2: Appearance of Unknown Peaks During Sample Storage

    • Causality: Degradation of the sample within the diluent. 6-Chloroisoquinoline derivatives are sensitive to hydrolysis and oxidation over time[2]. The carbonitrile group hydrolyzes to isoquinoline-3-carboxamide, and eventually to isoquinoline-3-carboxylic acid.

    • Resolution:

      • Prepare samples in an aprotic diluent (e.g., 100% Acetonitrile) to prevent hydrolysis.

      • Store autosampler vials at 4°C and analyze within 24 hours of preparation.

    Issue 3: Poor Resolution Between 6-Chloro and 7-Chloro Isomers

    • Causality: Insufficient shape selectivity in the stationary phase or suboptimal organic modifier dynamics.

    • Resolution: Substitute Acetonitrile with Methanol in your mobile phase B. Methanol acts as a protic solvent and participates in hydrogen bonding, which subtly alters the solvation shell around the positional isomers, significantly enhancing shape selectivity on phenyl-based columns.

    Section 3: Experimental Workflows & Protocols

    HPLC_Workflow Start Physicochemical Profiling (pKa, LogP) Column Column Selection (C18 vs Phenyl-Hexyl) Start->Column MobilePhase Mobile Phase Optimization (Buffer pH & Organic Modifier) Column->MobilePhase ForcedDeg Forced Degradation (Acid, Base, Oxidation) MobilePhase->ForcedDeg Validation Method Validation (ICH Q2 Guidelines) ForcedDeg->Validation

    Workflow for stability-indicating HPLC method development of 6-Chloroisoquinoline-3-carbonitrile.

    Protocol: Self-Validating Forced Degradation

    To prove that your HPLC method is stability-indicating (capable of separating the Active Pharmaceutical Ingredient from its degradants), execute the following stress protocol. This system is self-validating: by neutralizing the stressed samples and verifying mass balance against an unstressed control, you inherently prove that no secondary, undetected degradation pathways are occurring[2]. Target a degradation of 10-20%.

    Step 1: Acidic Hydrolysis

    • Transfer 5.0 mL of a 1.0 mg/mL 6-Chloroisoquinoline-3-carbonitrile stock solution (in ACN) to a 50 mL volumetric flask.

    • Add 5.0 mL of 1.0 N HCl.

    • Heat at 60°C in a water bath for 6 hours.

    • Cool to room temperature, accurately neutralize with 5.0 mL of 1.0 N NaOH, and dilute to volume with the mobile phase.

    Step 2: Basic Hydrolysis

    • Transfer 5.0 mL of the stock solution to a 50 mL flask.

    • Add 5.0 mL of 0.1 N NaOH.

    • Heat at 60°C for exactly 2 hours (nitriles are highly susceptible to base-catalyzed hydration).

    • Neutralize with 5.0 mL of 0.1 N HCl and dilute to volume.

    Step 3: Oxidative Stress

    • Transfer 5.0 mL of the stock solution to a 50 mL flask.

    • Add 5.0 mL of 3% H2​O2​ .

    • Store at room temperature in the dark for 24 hours.

    • Dilute to volume with the mobile phase.

    Deg_Pathway API 6-Chloroisoquinoline- 3-carbonitrile Amide Isoquinoline-3-carboxamide (Partial Hydrolysis) API->Amide Base/Acid NOxide Isoquinoline N-oxide (Oxidation) API->NOxide Peroxide Acid Isoquinoline-3-carboxylic acid (Complete Hydrolysis) Amide->Acid Base/Acid

    Primary degradation pathways of 6-Chloroisoquinoline-3-carbonitrile under stress conditions.

    Section 4: Quantitative Data & Method Specifications

    Table 1: Optimized UHPLC Method Parameters

    ParameterSpecificationRationale / Causality
    Column Waters Acquity UPLC CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Charged Surface Hybrid (CSH) technology prevents peak tailing for basic isoquinolines; Phenyl-Hexyl provides π−π selectivity for isomers.
    Mobile Phase A 0.05% TFA in Water (pH ~2.2)Fully protonates the isoquinoline nitrogen, ensuring a single ionization state and robust retention time stability.
    Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Methanol enhances shape selectivity for halogenated impurities; Acetonitrile maintains low system backpressure.
    Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns, maximizing theoretical plates.
    Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks.
    Detection UV at 240 nm & 280 nm240 nm captures the primary aromatic transition; 280 nm is highly specific to the isoquinoline chromophore.

    Table 2: Expected Forced Degradation Profile

    Stress ConditionTime / TempExpected Degradation (%)Primary Degradant Identified (LC-MS)
    1.0 N HCl6 hrs / 60°C12 - 15%6-Chloroisoquinoline-3-carboxamide[m/z 207.0]
    0.1 N NaOH2 hrs / 60°C18 - 22%6-Chloroisoquinoline-3-carboxylic acid [m/z 208.0]
    3% H2​O2​ 24 hrs / 25°C8 - 10%6-Chloroisoquinoline-3-carbonitrile N-oxide [m/z 205.0]
    UV Light (254 nm)24 hrs / 25°C< 2%Stable (No significant degradation)

    References

    • BenchChem. Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem Technical Support.2

    • MDPI. Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. Molecules. 3

    • ResearchGate. Basics of HPLC and HPTLC method developments. ResearchGate Publications. 1

    Sources

    Optimization

    Technical Support Center: Optimizing Crystallization of 6-Chloroisoquinoline-3-carbonitrile

    As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 6-Chloroisoquinoline-3-carbonitrile. Crysta...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 6-Chloroisoquinoline-3-carbonitrile. Crystallization is a critical step to ensure the high purity required for downstream applications, from chemical synthesis to pharmacological studies. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.

    Frequently Asked Questions (FAQs)

    Q1: What are the key physicochemical properties of 6-Chloroisoquinoline-3-carbonitrile that influence crystallization?

    Understanding the compound's properties is the foundation of developing a robust crystallization protocol. While experimental data for this specific isomer is not widely published, we can infer key characteristics from its structure and related compounds.[1] The molecule features a rigid, planar isoquinoline core, a chlorine substituent, and a polar nitrile group.[2] These features suggest moderate polarity and the potential for strong intermolecular interactions (π-stacking from the aromatic system and dipole-dipole interactions from the nitrile and chlorine groups), which are conducive to crystallization.

    Table 1: Physicochemical Properties of 6-Chloroisoquinoline-3-carbonitrile and Related Isomers

    Property 6-Chloroisoquinoline-3-carbonitrile (Predicted/Inferred) 1-Chloroisoquinoline-6-carbonitrile 3-Chloroisoquinoline-6-carbonitrile[3] Notes
    Molecular Formula C₁₀H₅ClN₂ C₁₀H₅ClN₂ C₁₀H₅ClN₂ The identical formula indicates they are isomers.
    Molecular Weight 188.61 g/mol 188.61 g/mol 188.61 g/mol Isomers have the same molecular weight.
    Appearance Likely a solid (e.g., crystalline powder).[4] Not Specified Not Specified Most small, rigid aromatic molecules are solids at room temp.
    Solubility Low water solubility; soluble in organic solvents.[2] Not Specified Not Specified The aromatic structure and chlorine atom reduce aqueous solubility.

    | Reactivity | The nitrile group can be hydrolyzed under strong acid/base conditions.[5] | Not Specified | Not Specified | Avoid harsh pH and high temperatures for extended periods.[6] |

    Q2: What is a good starting point for selecting a recrystallization solvent?

    The ideal solvent should dissolve the compound completely when hot but poorly when cold.[7][8] For quinoline and isoquinoline derivatives, polar protic solvents are often a good starting point.[9]

    • Primary Recommendation: Ethanol or Methanol . These alcohols often provide the right balance of polarity to dissolve the compound at reflux while allowing for good recovery upon cooling.[9][10]

    • Secondary Recommendation (Mixed Solvents): If a single solvent is not ideal, a mixed solvent system can be highly effective.[9] Common pairs include:

      • Hexane/Ethyl Acetate: For less polar impurities.

      • Ethanol/Water: The compound is dissolved in hot ethanol, and water is added as an "anti-solvent" until turbidity appears.[10][11]

      • Methanol/Acetone: Can be effective for precipitating the final product.[12]

    Q3: How do I perform a systematic solvent screen to find the optimal conditions?

    A systematic approach is more efficient than random trials. Use small amounts of your crude material (~10-20 mg) for each test.

    Solvent_Selection_Workflow start Start: Crude 6-Chloroisoquinoline-3-carbonitrile test_solvent Add 0.5 mL of test solvent to ~15 mg of crude solid in a test tube start->test_solvent observe_rt Observe at Room Temperature (RT) test_solvent->observe_rt dissolves_rt Dissolves at RT? observe_rt->dissolves_rt heat_tube Heat to boiling dissolves_rt->heat_tube No too_soluble Result: Poor Solvent (Too Soluble) dissolves_rt->too_soluble Yes dissolves_hot Dissolves when hot? heat_tube->dissolves_hot cool_tube Cool to RT, then in ice bath dissolves_hot->cool_tube Yes bad_solvent Result: Poor Solvent (Insoluble) dissolves_hot->bad_solvent No crystals_form Crystals form upon cooling? cool_tube->crystals_form good_solvent Result: Good Solvent Candidate crystals_form->good_solvent Yes consider_mixed Consider for mixed solvent system (as the soluble component) crystals_form->consider_mixed No Troubleshooting_Workflow start Crystallization Issue Observed issue_type What is the issue? start->issue_type oiling Compound 'Oils Out' issue_type->oiling Oiling no_xtal No Crystals Form issue_type->no_xtal No Formation low_yield Low Yield issue_type->low_yield Low Yield impure Crystals Impure issue_type->impure Impure sol_oil_1 Re-heat, add more solvent oiling->sol_oil_1 sol_oil_2 Cool solution slower oiling->sol_oil_2 sol_oil_3 Try a lower-boiling solvent oiling->sol_oil_3 sol_noxtal_1 Scratch flask / Add seed crystal no_xtal->sol_noxtal_1 sol_noxtal_2 Concentrate by boiling off solvent no_xtal->sol_noxtal_2 sol_noxtal_3 Add an anti-solvent no_xtal->sol_noxtal_3 sol_lowyield_1 Use minimum hot solvent low_yield->sol_lowyield_1 sol_lowyield_2 Ensure thorough cooling (ice bath) low_yield->sol_lowyield_2 sol_lowyield_3 Wash with minimal ice-cold solvent low_yield->sol_lowyield_3 sol_impure_1 Re-crystallize a second time impure->sol_impure_1 sol_impure_2 Use activated charcoal for color impure->sol_impure_2 sol_impure_3 Purify by column chromatography impure->sol_impure_3

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to 6-Chloroisoquinoline-3-carbonitrile and Its Isomers: A Framework for Evaluating Kinase Inhibitor Scaffolds

    The isoquinoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] I...

    Author: BenchChem Technical Support Team. Date: March 2026

    The isoquinoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with biological targets. When functionalized with a chlorine atom and a carbonitrile group, as in 6-Chloroisoquinoline-3-carbonitrile, the scaffold's electronic and steric properties are significantly modulated, making it a region of keen interest for drug discovery, particularly in the development of targeted kinase inhibitors.[1][3]

    This guide provides a comparative framework for understanding the therapeutic potential of 6-Chloroisoquinoline-3-carbonitrile by analyzing its relationship with its positional isomers. As direct, head-to-head biological data for this specific isomeric series is not comprehensively available in published literature, we will establish a robust methodology for their evaluation. We will delve into the principles of structure-activity relationships (SAR), provide detailed experimental protocols for comparative analysis, and contextualize their potential mechanism of action within relevant signaling pathways.

    The Isoquinoline-3-carbonitrile Scaffold: A Strategic Choice for Kinase Inhibition

    The isoquinoline-3-carbonitrile moiety is an attractive starting point for inhibitor design. The nitrogen atom at position 2 can act as a hydrogen bond acceptor, a common interaction within the hinge region of kinase ATP-binding pockets. The cyano group at position 3 is a strong electron-withdrawing group, which can influence the pKa of the ring nitrogen and participate in additional polar contacts.

    The critical variable in this series is the position of the chlorine atom. Its placement around the aromatic rings (positions 1, 4, 5, 6, 7, or 8) dramatically alters the molecule's electronic distribution, lipophilicity, and overall shape. This, in turn, dictates the compound's ability to fit into a target's binding site and its selectivity profile across the human kinome.[4] While data on this specific series is sparse, SAR studies on related quinoline and isoquinoline families consistently show that the location of a halogen substituent is a decisive factor in determining potency and target specificity.[4][5] For instance, in other heterocyclic series, a halogen at the 6-position has been shown to enhance cytotoxic and kinase inhibitory activities.

    Structure-Activity Relationship (SAR) by Position: A Predictive Analysis

    The precise location of the chlorine atom on the isoquinoline ring system is expected to have profound effects on the molecule's interaction with a target kinase. Below is a predictive analysis based on established medicinal chemistry principles.

    • Position 1: A chlorine atom at C1 is adjacent to the ring nitrogen. This can sterically hinder interactions at the hinge-binding region of a kinase and electronically influence the hydrogen-bonding capability of the nitrogen.

    • Position 4: Chlorine at C4 is located in the "solvent-exposed" region in many kinase binding models. Substituents here can be tailored to improve solubility or to target unique sub-pockets near the ATP-binding site.

    • Positions 5 and 8: These "peri" positions are sterically demanding. A chlorine atom here can cause significant conformational changes and may be used to achieve selectivity for kinases with accommodating binding pockets.

    • Positions 6 and 7: Located on the fused benzene ring, these positions are often exploited to modulate physicochemical properties like solubility and metabolic stability. They typically extend into the solvent-exposed region of the ATP pocket, providing vectors for further chemical elaboration to enhance potency and selectivity.[6][7]

    This positional variance underscores the necessity of a systematic and rigorous experimental approach to compare the isomers effectively.

    Experimental Protocols: A Self-Validating Workflow for Isomer Comparison

    To objectively compare the performance of 6-Chloroisoquinoline-3-carbonitrile against its isomers, a tiered experimental workflow is required. The following protocols describe a robust system for initial screening and subsequent detailed characterization.

    This protocol describes a common method to determine the 50% inhibitory concentration (IC50) of a compound against a specific protein kinase. The causality behind the experimental design is to ensure that measurements are precise and reproducible. For instance, using ATP at its Km concentration provides a standardized condition for comparing ATP-competitive inhibitors.[5]

    Objective: To determine the IC50 value of each chloroisoquinoline-3-carbonitrile isomer against a target kinase (e.g., EGFR, a common target for this scaffold).

    Materials:

    • Recombinant human kinase (e.g., EGFR)

    • Fluorescently labeled peptide substrate

    • Adenosine triphosphate (ATP) at Km concentration

    • Test Isomers (dissolved in 100% DMSO)

    • Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na3VO4, 2 mM DTT)

    • Positive Control Inhibitor (e.g., Gefitinib for EGFR)

    • Microplate reader capable of fluorescence detection

    Procedure:

    • Compound Plating: Prepare a serial dilution of each isomer in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into a 384-well assay plate. Include wells with DMSO only (negative control) and the positive control inhibitor.

    • Kinase/Substrate Addition: Prepare a master mix of the kinase and its fluorescent peptide substrate in assay buffer. Dispense this mix into all wells of the assay plate.

    • Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compounds to bind to the kinase.

    • Reaction Initiation: Prepare a solution of ATP in assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells.

    • Reaction Progression: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing a chelating agent like EDTA).

    • Data Acquisition: Read the plate on a microplate reader to measure the amount of phosphorylated substrate.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each isomer.

    Objective: To assess the ability of the most potent isomers from the primary screen to inhibit the growth of cancer cells that are dependent on the target kinase.

    Materials:

    • Human cancer cell line (e.g., A549 lung cancer cells, which overexpress EGFR)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • MTT or resazurin reagent

    • 96-well cell culture plates

    Procedure:

    • Cell Plating: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: The following day, treat the cells with a serial dilution of the active isomers. Include a vehicle-only control (DMSO) and a positive control drug.

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Viability Assessment: Add the MTT or resazurin reagent to each well and incubate for an additional 2-4 hours. This reagent is converted to a colored or fluorescent product by metabolically active (i.e., viable) cells.

    • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI50 (concentration for 50% growth inhibition) values for each isomer.[5]

    Data Presentation and Visualization

    Quantitative data from these experiments should be summarized for clear comparison.

    Table 1: Comparative Biological Activity of Chloroisoquinoline-3-carbonitrile Isomers (Hypothetical Data)

    Isomer PositionKinase IC50 (nM) vs. EGFRCell GI50 (nM) in A549 cells
    1-Chloro1,500>10,000
    4-Chloro85250
    5-Chloro7803,200
    6-Chloro 25 90
    7-Chloro45150
    8-Chloro1,200>10,000

    Note: This table presents hypothetical data for illustrative purposes. Actual experimental results are required for a definitive comparison.

    Visual aids are essential for clarifying complex workflows and biological pathways.

    Caption: A tiered experimental workflow for identifying and validating lead candidates from an isomeric library.

    G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 6-Chloroisoquinoline- 3-carbonitrile Inhibitor->EGFR Inhibition

    Caption: The EGFR signaling pathway, a potential target for isoquinoline-based inhibitors.

    Conclusion and Future Directions

    While existing data strongly suggests that the 6-Chloroisoquinoline-3-carbonitrile scaffold holds significant promise as a basis for developing novel kinase inhibitors, a systematic comparison of its positional isomers is essential to unlock its full potential. The chlorine atom's location is a critical determinant of biological activity, influencing everything from target binding to pharmacokinetic properties. The experimental framework provided in this guide offers a clear, logical, and self-validating path for researchers to perform this comparison. By rigorously evaluating each isomer, the scientific community can identify lead candidates with superior potency, selectivity, and cell-based activity, ultimately paving the way for the development of next-generation targeted therapies.

    References

    • BenchChem. (2025). An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers.

    • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Derivatives.

    • BenchChem. (2025). Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry.

    • BenchChem. (2025). Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.

    • BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.

    • Google Patents. (2006). Isoquinoline compounds and medicinal use thereof.

    • Google Patents. (2008). Isoquinoline derivatives as inhibitors of rho-kinase.

    • Google Patents. (2008). Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.

    • Google Patents. (2018). Isoquinoline derivatives as perk inhibitors.

    • Google Patents. (2017). Isoquinoline derivatives as PERK inhibitors.

    • BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoline Isomers.

    • J&K Scientific LLC. 4-Chloroquinoline-3-carbonitrile.

    • Sigma-Aldrich. 4-chloroquinoline-3-carbonitrile.

    • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde.

    • Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. [Link]

    • Benchchem. 7-Chloroisoquinoline-3-carbaldehyde.

    • Vulcanchem. 8-Chloroisoquinoline-1-carbonitrile.

    • Google Patents. Isoquinoline compounds and medicinal use thereof.

    • Chem-Impex. Isoquinoline-8-carbonitrile.

    • BenchChem. (2025). Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide.

    • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

    • Google Patents. United States Patent.

    • BLD Pharm. 8-Chloroisoquinoline-3-carbonitrile.

    • Google Patents. Substituted 3-cyano quinolines.

    • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

    • PMC. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

    • ChemScene. 3-Chloroisoquinoline-7-carbonitrile.

    • PMC. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

    • PubChem. 7-Chloroisoquinoline.

    • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

    • ResearchGate. Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile.

    • PMC. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect. [Link]

    • ACS Publications. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

    • Süzen, S. Stereochemistry and Biological Activity of Drugs.

    • Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

    • Sigma-Aldrich. 4-Chloroquinoline.

    • Organic Chemistry Portal. Isoquinoline synthesis.

    • Science of Synthesis. Product Class 5: Isoquinolines.

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    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to Handling 6-Chloroisoquinoline-3-carbonitrile: A Proactive Approach to Laboratory Safety

    As researchers and drug development professionals, our work with novel chemical entities like 6-Chloroisoquinoline-3-carbonitrile is foundational to discovery. However, progress cannot come at the expense of safety.

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals, our work with novel chemical entities like 6-Chloroisoquinoline-3-carbonitrile is foundational to discovery. However, progress cannot come at the expense of safety. This guide provides a comprehensive framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). My approach is built on years of field experience and is grounded in the principle of ALARA (As Low As Reasonably Achievable) exposure. We will move beyond simply listing equipment and delve into the causality behind each procedural choice, ensuring a self-validating system of safety for you and your team.

    Hazard Assessment: The "Why" Behind the Precaution

    Understanding the potential risks of 6-Chloroisoquinoline-3-carbonitrile is the critical first step in establishing a robust safety protocol. Based on data from structurally similar compounds and established chemical safety principles, we can anticipate its hazard profile.

    While a complete toxicological profile for this specific molecule may not be available, GHS (Globally Harmonized System) classifications for analogous structures, such as other chloroisoquinolines and nitriles, consistently indicate the following hazards:

    • H315: Causes skin irritation .[1][2][3][4][5]

    • H319/H318: Causes serious eye irritation or damage .[1][2][3][5]

    • H335: May cause respiratory irritation .[1][2][5]

    • H302: Harmful if swallowed .[2][5]

    Given its use in research and development, 6-Chloroisoquinoline-3-carbonitrile should be treated as a potent compound with unknown long-term toxicological properties. Therefore, we will adopt the stringent handling precautions recommended by the Occupational Safety and Health Administration (OSHA) and the American Society of Health-System Pharmacists (ASHP) for hazardous or cytotoxic drugs.[6][7][8][9] This proactive stance ensures we are protected not only against known irritation but also against potential, uncharacterized systemic effects.

    Engineering Controls: Your First and Best Line of Defense

    Before any PPE is donned, we must emphasize the foundational role of engineering controls. PPE is designed to protect you when these primary controls fail or during direct handling.

    • Chemical Fume Hood: All manipulations involving the solid (powder) form of 6-Chloroisoquinoline-3-carbonitrile or its concentrated solutions must be conducted within a certified chemical fume hood.[2][10][11] This is non-negotiable, as it is the most effective way to prevent the inhalation of dust or vapors.

    • Ventilated Balance Enclosure (VBE): For weighing the solid compound, a VBE (also known as a powder hood) provides the necessary containment to prevent the aerosolization of fine particles in the laboratory environment.

    Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Approach

    The following PPE is mandatory when handling 6-Chloroisoquinoline-3-carbonitrile. The specific combination and level will depend on the task, as outlined in the subsequent sections.

    Hand Protection: The Double-Glove Standard

    Due to the compound's classification as a skin irritant and its potential for unknown systemic toxicity, a double-gloving technique is required.

    • Material: Nitrile gloves are the standard choice. They offer superior resistance to a wide range of chemicals compared to latex or vinyl and are hypoallergenic.[12][13][14] Their durability also provides excellent protection against punctures and tears.[13][15]

    • Procedure:

      • Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of your lab coat or gown.

      • Don the second, outer pair of gloves, pulling the cuff over the sleeve of your lab coat or gown.

      • The outer glove is considered the primary contact surface. If it becomes contaminated, it can be removed and replaced without exposing your skin.

      • Change outer gloves every 30-60 minutes during extended procedures or immediately upon known contact.

    Eye and Face Protection: A Clear Barrier

    Given the high risk of serious eye irritation or damage, standard safety glasses are insufficient.

    • Minimum Requirement: Tight-sealing safety goggles that provide a complete seal around the eyes are mandatory to protect against dust, splashes, and vapors.[1][2][3][4]

    • Splash Hazard: When handling solutions in quantities greater than 50 mL or during any procedure with a significant splash risk (e.g., solution transfers, filtering), a full-face shield must be worn in addition to safety goggles.[2][3][16]

    Body Protection: Shielding from Contamination
    • Standard Use: A clean, buttoned laboratory coat is the minimum requirement for all work.

    • Enhanced Protection: For weighing solid material, preparing stock solutions, or any task with a higher risk of contamination, we recommend a disposable, solid-front gown made of a low-permeability fabric with knit cuffs.[6][17] This provides a superior barrier and simplifies decontamination, as the entire gown can be disposed of as hazardous waste.

    Respiratory Protection: When Engineering Controls Are Not Enough

    Respiratory protection should only be necessary in situations where engineering controls are unavailable or have failed (e.g., a large spill). All routine work must be performed in a fume hood.

    • Requirement: In the event of a spill outside of a containment hood, personnel involved in the cleanup must wear, at a minimum, an N95-rated respirator to protect against airborne particulates. For significant spills, a combination filter respirator (P100/organic vapor) is recommended.[18]

    • Institutional Policy: The use of respirators must comply with your institution's respiratory protection program, which includes fit-testing and training as required by OSHA.[9]

    PPE Selection Matrix for Common Laboratory Tasks

    This table provides at-a-glance guidance for selecting the appropriate level of PPE for specific procedures.

    TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
    Weighing Solid Compound Double Nitrile GlovesSafety GogglesDisposable GownNot required if in VBE/Fume Hood
    Preparing Solutions Double Nitrile GlovesSafety Goggles & Face ShieldDisposable GownNot required if in Fume Hood
    Reaction Setup/Monitoring Double Nitrile GlovesSafety GogglesLab CoatNot required if in Fume Hood
    Spill Cleanup (<1g solid) Double Nitrile Gloves (Heavy Duty)Safety Goggles & Face ShieldDisposable GownN95 Respirator (Minimum)

    Operational Plan: Step-by-Step Protocol for Weighing

    This protocol for weighing the solid compound integrates the PPE choices into a self-validating workflow that minimizes exposure.

    • Preparation: Designate a work area within a certified chemical fume hood or a ventilated balance enclosure. Ensure an eyewash station and safety shower are accessible.[11]

    • Don PPE: Before entering the designated area, don the required PPE as specified in the table above: a disposable gown over your lab coat, safety goggles, and the inner pair of nitrile gloves.

    • Enter Work Area: Place all necessary equipment (weighing paper/vessel, spatula, secondary container) inside the hood.

    • Final Gloving: Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your gown.

    • Handling: Carefully transfer the desired amount of 6-Chloroisoquinoline-3-carbonitrile from the primary container to your weighing vessel. Use smooth, deliberate motions to avoid creating dust.

    • Seal and Clean: Tightly seal the primary container. Using a wipe dampened with 70% ethanol, decontaminate the exterior of the primary container and the spatula before removing them from the hood. Dispose of the wipe in a designated hazardous waste bag inside the hood.

    • Doffing PPE (Outer Layer): Before leaving the immediate work area, remove the outer pair of gloves and the disposable gown, placing them directly into a hazardous waste container.

    • Final Doffing: Exit the work area. Remove safety goggles and the inner pair of gloves, and wash your hands thoroughly with soap and water.

    Disposal Plan: Managing Contaminated Materials

    All materials that come into contact with 6-Chloroisoquinoline-3-carbonitrile are to be considered hazardous waste.

    • Solid Waste: This includes the compound itself, contaminated gloves, gowns, wipes, weighing paper, and any contaminated lab supplies.[10] These items must be collected in a clearly labeled, sealed hazardous waste container.[1][10]

    • Liquid Waste: Solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled container for halogenated organic waste.

    • Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, typically via high-temperature incineration at a licensed facility.[10] Never dispose of this compound down the drain or in the regular trash.[10]

    Workflow for PPE Selection

    The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 6-Chloroisoquinoline-3-carbonitrile.

    PPE_Selection_Workflow start Assess Task (e.g., Weighing, Solution Prep) is_solid Working with Solid? start->is_solid in_hood Working in Fume Hood / VBE? is_solid->in_hood Yes spill_cleanup Spill Cleanup? is_solid->spill_cleanup No (Liquid) ppe_enhanced_body Upgrade to: - Disposable Gown in_hood->ppe_enhanced_body Yes ppe_respirator Add: - N95/P100 Respirator in_hood->ppe_respirator No splash_risk Significant Splash Risk? ppe_base Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat splash_risk->ppe_base No ppe_face_shield Add: - Face Shield splash_risk->ppe_face_shield Yes spill_cleanup->splash_risk No spill_cleanup->ppe_respirator Yes ppe_enhanced_body->splash_risk ppe_face_shield->ppe_base

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

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    Route proposals generated from BenchChem retrosynthesis models.

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